molecular formula C13H10N2 B119140 4-(3-Aminophenyl)benzonitrile CAS No. 149505-72-6

4-(3-Aminophenyl)benzonitrile

Cat. No.: B119140
CAS No.: 149505-72-6
M. Wt: 194.23 g/mol
InChI Key: FMVREQADBPVLTH-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)benzonitrile is an aromatic compound featuring both an aminophenyl and a benzonitrile moiety, making it a valuable building block in scientific research. The benzonitrile group is a recognized polar unit in the development of molecules with interesting linear and nonlinear optical (NLO) properties, suggesting its utility in the creation of new materials for optoelectronic applications . In a broader context, the nitrile functional group is a significant pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance binding affinity to the target and improve pharmacokinetic profiles . Recent spectroscopic characterization and molecular structure studies of this compound, including Density Functional Theory (DFT) calculations, provide deep insights into its charge distribution and molecular electrostatic potential, which are critical for understanding its interactions in various chemical environments . Furthermore, molecular docking studies have been performed to explore the interaction between this compound and the Influenza endonuclease inhibitor, indicating its potential relevance in biological and pharmaceutical research . The compound's structure offers sites for further chemical modification, making it a versatile intermediate for synthesizing more complex molecules for specialized research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVREQADBPVLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373338
Record name 4-(3-Aminophenyl)benzonitrile
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149505-72-6
Record name 4-(3-Aminophenyl)benzonitrile
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Record name 3'-Aminobiphenyl-4-carbonitrile
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Foundational & Exploratory

4-(3-Aminophenyl)benzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(3-Aminophenyl)benzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, is a bifunctional organic compound featuring both a primary aromatic amine and a nitrile group. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of two reactive sites on a semi-rigid biphenyl scaffold allows for diverse chemical modifications, enabling its use as a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental methodologies.

Chemical Structure and Identification

The structure of this compound consists of two phenyl rings linked together. One ring is substituted with an amino group (-NH₂) at the meta-position, and the other is substituted with a nitrile group (-C≡N) at the para-position.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name This compound
Synonyms 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, 3'-Aminobiphenyl-4-carbonitrile
CAS Number 149505-72-6
Molecular Formula C₁₃H₁₀N₂ [1]
SMILES Nc1cccc(c1)-c2ccc(cc2)C#N
InChI 1S/C13H10N2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,15H2

| InChIKey | FMVREQADBPVLTH-UHFFFAOYSA-N | |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

Property Value Reference
Molecular Weight 194.23 g/mol [1]
Appearance Solid [2]
Melting Point 119-123 °C
Boiling Point Data not available
Solubility Specific data is not readily available. Based on its structure, it is expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO, and sparingly soluble in water and non-polar solvents.[3][4]

| Assay | ≥97% | |

Experimental Protocols

The versatile structure of this compound makes it a valuable intermediate. Below are representative protocols for its synthesis and characterization.

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5][6]

Objective: To synthesize this compound by coupling 4-bromobenzonitrile with 3-aminophenylboronic acid.

Materials:

  • 4-Bromobenzonitrile (1.0 eq)

  • 3-Aminophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)[5][6]

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)[6][7]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromobenzonitrile, 3-aminophenylboronic acid, the base, and the palladium catalyst.[5]

  • Solvent Addition: Add the degassed solvent system to the flask. The mixture should be stirred to ensure homogeneity.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight.[6]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized this compound using ¹H and ¹³C NMR.

Materials:

  • Synthesized this compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Transfer the solution to the NMR tube and acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Spectral Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. A broad singlet corresponding to the -NH₂ protons should also be visible.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, with the carbon of the nitrile group (-C≡N) appearing downfield (typically δ 118-125 ppm).

Logical Workflow and Pathway Diagrams

As specific signaling pathway involvement for this compound is not extensively documented, a logical workflow for its synthesis is presented. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

G A Reactant Preparation (4-Bromobenzonitrile, 3-Aminophenylboronic acid) B Reaction Setup (Add reactants, catalyst, base to solvent) A->B C Inert Atmosphere (Purge with Ar or N₂) B->C D Heating & Stirring (Reflux, overnight) C->D E Reaction Monitoring (TLC / GC-MS) D->E E->D Incomplete F Work-up (Quench, Extraction) E->F Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H I Final Product This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

While direct biological pathway data is limited for the title compound, structurally related aminobenzonitrile derivatives have been investigated as kinase inhibitors and as building blocks for modulators of pathways such as the Ras/Raf/MEK/ERK (MAPK) and HIF-1 signaling cascades.[8][9] This suggests potential, yet unexplored, applications for this compound in drug discovery.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Table 3: Safety Information

Hazard Statement Precautionary Statement Reference
H318: Causes serious eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection.
H400: Very toxic to aquatic life. P273: Avoid release to the environment.

| | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Personal Protective Equipment (PPE): Use of a dust mask (type N95), chemical safety goggles, and gloves is recommended. Storage: Store in a well-ventilated place. Keep container tightly closed. Combustible solids should be stored in a designated area.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. Its defined structure and physicochemical properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of a wide range of target molecules. The experimental protocols outlined in this guide, particularly the robust Suzuki-Miyaura coupling, provide a reliable pathway for its preparation. Further research into the biological activities of this compound and its derivatives could unveil novel applications in medicinal chemistry and materials science.

References

3′-Amino-[1,1′-biphenyl]-4-carbonitrile synthesis precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3'-Amino-[1,1'-biphenyl]-4-carbonitrile and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, a key structural motif in medicinal chemistry and materials science. This document details the retrosynthetic analysis, precursor selection, and detailed experimental protocols for the primary synthetic routes.

Retrosynthetic Analysis and Strategic Approach

The most convergent and widely applicable strategy for the synthesis of 3'-Amino-[1,1'-biphenyl]-4-carbonitrile involves a two-step sequence. The core [1,1'-biphenyl] framework is first constructed via a palladium-catalyzed cross-coupling reaction, followed by a functional group interconversion to install the amine.

The retrosynthetic breakdown of the target molecule identifies 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile as the key intermediate. This intermediate can be disconnected into two commercially available or readily synthesized precursors suitable for a Suzuki-Miyaura cross-coupling reaction.

G Target 3'-Amino-[1,1'-biphenyl]-4-carbonitrile Intermediate 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile Target->Intermediate Nitro Reduction PrecursorA 4-Cyanophenylboronic Acid Intermediate->PrecursorA Suzuki-Miyaura Coupling PrecursorB 3-Bromonitrobenzene Intermediate->PrecursorB Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of 3'-Amino-[1,1'-biphenyl]-4-carbonitrile.

Synthesis of Key Intermediate: 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1][2] This reaction is tolerant of a wide variety of functional groups, making it ideal for the synthesis of complex biphenyl derivatives.[1] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[2]

For the synthesis of 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile, the reaction couples an aryl bromide (3-bromonitrobenzene) with an arylboronic acid (4-cyanophenylboronic acid).

G Workflow: Suzuki-Miyaura Coupling cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification R1 3-Bromonitrobenzene Mix Combine reactants, catalyst, base, solvent R1->Mix R2 4-Cyanophenylboronic Acid R2->Mix Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Mix Base Base (e.g., K2CO3, K3PO4) Base->Mix Solvent Solvent (e.g., Dioxane/H2O) Solvent->Mix Heat Heat under Inert Atmosphere (e.g., 100°C) Mix->Heat Monitor Monitor reaction (TLC/GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of substituted aryl halides and boronic acids.[3][4]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenylboronic acid (1.2 mmol), 3-bromonitrobenzene (1.0 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or potassium phosphate (K₃PO₄, 2.0 mmol).[3]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water (10 mL).[3]

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile.

Data on Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and yields for Suzuki-Miyaura reactions involving substrates with similar electronic and steric properties. Yields for the coupling of various aryl halides with arylboronic acids are generally good to excellent.[5]

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄ (2-5%)K₂CO₃ (2.0)Toluene/H₂O90-10012-2485-95%[5]
Pd₂(dba)₃ / XPhos (1-2%)K₃PO₄ (2.0)Dioxane/H₂O60-1005-1590-99%[3]
Pd(OAc)₂ / PCy₃ (2%)KF (2.0)THF25-6018-2480-95%[6]
Pd/C (heterogeneous)K₂CO₃ (2.0)Ethanol/H₂O804-882-90%[7]

Final Step: Reduction of 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile

The final step in the synthesis is the reduction of the nitro group on the biphenyl intermediate to the target primary amine. This transformation is a cornerstone of organic synthesis, and several reliable methods exist.[8] The choice of reagent is often dictated by functional group tolerance; in this case, the nitrile group must remain intact. Common methods include catalytic hydrogenation and reduction using metals in acidic media, such as stannous chloride (SnCl₂) or iron (Fe).[9][10]

G Workflow: Nitro Group Reduction cluster_reactants Reactant & Reagent cluster_process Process cluster_workup Workup & Purification StartMat 3'-Nitro-[1,1'-biphenyl] -4-carbonitrile Combine Combine reactant and reagent in solvent StartMat->Combine Reagent Reducing Agent (e.g., SnCl2·2H2O) Reagent->Combine Solvent Solvent (e.g., Ethanol, EtOAc) Solvent->Combine React Stir at specified temperature (e.g., 30-70°C) Combine->React Monitor Monitor reaction (TLC) React->Monitor Quench Quench with Base (e.g., aq. KOH, NaHCO3) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Crystallization or Chromatography) Extract->Purify Product 3'-Amino-[1,1'-biphenyl]-4-carbonitrile Purify->Product

Caption: Experimental workflow for nitro group reduction.

Experimental Protocol: Nitro Reduction with Stannous Chloride

Reduction with stannous chloride (SnCl₂) is a classic and effective method that is compatible with nitrile groups.[11]

  • Reaction Setup: In a round-bottom flask, dissolve 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (10 mL).[9][11]

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol) to the solution.[9] If using concentrated HCl as a co-solvent, cool the mixture in an ice bath before adding the nitro compound.[12]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) for 1-4 hours. The reaction can be monitored for the disappearance of the starting material by TLC.[9]

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. Add ethyl acetate (20 mL) to the residue. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M potassium hydroxide (KOH) solution until the pH is >8.[9] This will precipitate tin salts.

  • Purification: Filter the mixture through a pad of Celite to remove the inorganic tin salts, washing the pad with ethyl acetate.[13] Separate the organic layer from the filtrate, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo. The resulting 3'-Amino-[1,1'-biphenyl]-4-carbonitrile can be further purified by recrystallization or column chromatography if necessary.

Data on Aromatic Nitro Group Reduction Methods

The following table compares common methods for the reduction of aromatic nitro compounds, highlighting their compatibility with the nitrile functional group.

ReagentSolventTemp (°C)Time (h)Typical Yield (%)NotesReference(s)
SnCl₂·2H₂OEthanol / Ethyl Acetate25-701-485-98%Tolerates nitriles, esters, and ketones. Workup can be tedious due to tin salts.[9][11]
Fe / NH₄ClEthanol / H₂O802-690-99%Environmentally benign and inexpensive.[9]
H₂ (1 atm), Pd/C (5-10 mol%)Methanol / Ethanol252-1295-99%Highly efficient and clean, but may require specialized hydrogenation equipment. Can sometimes reduce nitriles under harsh conditions.[14]
HSiCl₃ / Tertiary AmineCH₂Cl₂0-252-1590-99%Metal-free method with high chemoselectivity.[8][15]

References

Spectroscopic Analysis of 4-(3-Aminophenyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Aminophenyl)benzonitrile, a versatile bifunctional molecule with applications in organic synthesis and materials science.[1] The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, and expected Mass Spectrometry (MS) fragmentation patterns. To provide a comparative reference, experimental data for the closely related compound, 4-aminobenzonitrile, is also included. Detailed experimental protocols for these spectroscopic techniques are provided to aid in the acquisition of similar data.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . Its structure features two aromatic rings functionalized with a primary aromatic amine (-NH₂) and a nitrile (-C≡N) group, making it a valuable building block for a variety of chemical transformations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data for this compound

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons on the two benzene rings will likely appear as multiplets in the region of δ 6.5-8.0 ppm.[1] The protons of the amino group (NH₂) are expected to appear as a broad singlet.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.5 - 8.0Multiplet
Amine Protons (-NH₂)VariableBroad Singlet

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data for this compound

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Nitrile Carbon (C≡N)110 - 125
Aromatic Carbons100 - 150

Note: These are predicted values based on general principles and data from related compounds.[1]

Experimental NMR Data for 4-Aminobenzonitrile (for comparison)

Table 3: Experimental ¹H and ¹³C NMR Data for 4-Aminobenzonitrile

NucleusChemical Shift (δ, ppm)MultiplicitySolventReference
¹H6.64DoubletCDCl₃[2]
¹H7.37DoubletCDCl₃[2]
¹³C110.3, 149.7, 156.8CD₃OD[3]
Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of aromatic nitriles is as follows:

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[2][4]

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][4]

    • For ¹H NMR, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[2][4]

    • For ¹³C NMR, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).[2]

    • Transfer the solution to a 5 mm NMR tube.[2]

  • Acquisition Parameters :

    • ¹H NMR : A standard single-pulse experiment is typically used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[2] The number of scans can range from 16 to 64 depending on the sample concentration.[2]

    • ¹³C NMR : A standard proton-decoupled experiment is used with a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[2]

  • Data Processing :

    • Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).[2]

    • Perform Fourier transformation, followed by phase and baseline correction.[2]

    • Calibrate the spectra using the internal standard or the solvent peak.[2]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data for this compound

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3300 - 3500Medium (two bands for primary amine)
Nitrile (-C≡N)C≡N Stretch2220 - 2240Sharp, Medium to Strong
Aromatic RingC-H Stretch3000 - 3100Medium to Weak
Aromatic RingC=C Stretch1450 - 1600Medium to Weak (multiple bands)
Aromatic RingC-H Bend690 - 900Strong

Note: For aromatic nitriles, the C≡N stretching peak is typically found between 2240 and 2220 cm⁻¹ due to conjugation.[5]

Experimental Protocol for FTIR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.[6]

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[6]

  • Data Acquisition :

    • Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[7]

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis :

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺•) : The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 194.23. Due to the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the nitrogen rule.

  • Major Fragmentation Pathways : Aromatic compounds tend to produce a prominent molecular ion peak due to the stability of the aromatic rings. Fragmentation may occur through the loss of small neutral molecules or radicals. Plausible fragments for this compound could include:

    • Loss of HCN (m/z 27) from the nitrile group.

    • Loss of NH₂ (m/z 16) or HCNH (m/z 28) from the amine group.

    • Cleavage of the bond between the two phenyl rings.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment
194[C₁₃H₁₀N₂]⁺• (Molecular Ion)
167[M - HCN]⁺•
116[C₇H₄N]⁺ (cyanophenyl cation)
92[C₆H₆N]⁺ (aminophenyl cation)
Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a solid sample using a mass spectrometer, often coupled with Gas Chromatography (GC-MS), is as follows:

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for this type of analysis.[4]

  • Sample Preparation :

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

    • The concentration should be in the range of µg/mL to ng/mL.

  • GC Separation (if applicable) :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Ionization :

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[8]

  • Mass Analysis :

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis :

    • A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

    • The resulting spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflows

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Mass Spectrometry Fragmentation

This diagram shows the structure of this compound and some of its potential fragments in mass spectrometry.

MS_Fragmentation cluster_molecule Parent Molecule cluster_fragments Key Fragments Parent This compound (m/z = 194) Frag1 [M - HCN]⁺• (m/z = 167) Parent->Frag1 - HCN Frag2 Cyanophenyl Cation (m/z = 116) Parent->Frag2 - C₆H₆N• Frag3 Aminophenyl Cation (m/z = 92) Parent->Frag3 - C₇H₄N•

Caption: Molecular structure and potential mass spectrometry fragments.

References

A Technical Guide to the Solubility and Stability of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)benzonitrile is a bifunctional organic molecule of interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a nitrile group on a biphenyl scaffold, offers versatile opportunities for chemical modification. An understanding of its solubility and stability is paramount for its application in drug design, synthesis, and formulation, as these parameters critically influence reaction kinetics, purification, bioavailability, and shelf-life. This document provides a predictive assessment of these properties and detailed methodologies for their experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for predicting its solubility and stability behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance Solid[1]
Melting Point 119-123 °C[1]
CAS Number 149505-72-6[1]

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of a solute in a solvent. The polarity of both the solute and the solvent is a key determinant of miscibility. This compound possesses both polar (amino and nitrile groups) and nonpolar (biphenyl backbone) characteristics, suggesting a nuanced solubility profile across a range of common laboratory solvents. The primary amine group can act as a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor, enhancing solubility in polar protic solvents. The aromatic rings contribute to van der Waals interactions, favoring solubility in nonpolar aromatic solvents.

A qualitative prediction of the solubility of this compound in various solvents is presented in Table 2.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe presence of hydrogen bonding groups is offset by the large, nonpolar biphenyl structure.
MethanolSolubleThe alcohol can engage in hydrogen bonding with both the amine and nitrile groups.
EthanolSolubleSimilar to methanol, with slightly reduced polarity.
IsopropanolModerately SolubleIncreased nonpolar character compared to methanol and ethanol may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleHighly polar nature effectively solvates both polar functional groups.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, its high polarity makes it a good solvent for this compound.
AcetonitrileSolubleThe nitrile group of the solvent can interact favorably with the solute.
AcetoneSolubleThe polar carbonyl group can interact with the polar moieties of the solute.
Ethyl AcetateModerately SolubleA balance of polar (ester) and nonpolar (ethyl) characteristics.
Nonpolar Dichloromethane (DCM)SolubleIts moderate polarity is well-suited for molecules with mixed polarity.
Tetrahydrofuran (THF)SolubleThe ether oxygen provides some polarity to solvate the polar groups.
TolueneSparingly Solubleπ-π stacking interactions between the aromatic rings can promote some solubility.
HexaneInsolubleThe highly nonpolar nature of hexane is not conducive to solvating the polar functional groups.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, should be employed.

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the test samples.

  • Data Calculation:

    • Calculate the solubility of this compound in each solvent using the following formula:

      • Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

The following diagram illustrates the experimental workflow for determining solubility.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation of Saturated Solutions cluster_sample Sample Collection cluster_analysis Analysis cluster_calc Data Calculation prep1 Add excess this compound to solvent prep2 Seal vials and agitate at constant temperature prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 sample1 Settle undissolved solid prep3->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute filtered sample sample2->sample3 analysis1 Quantify concentration using HPLC-UV sample3->analysis1 analysis2 Use validated calibration curve analysis1->analysis2 calc1 Calculate solubility (mg/mL) analysis2->calc1 G Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound ox1 Nitroso derivative parent->ox1 [O] hyd1 Amide intermediate parent->hyd1 H₂O / H⁺ or OH⁻ photo1 Various photoproducts parent->photo1 ox2 Nitro derivative ox1->ox2 ox3 Polymeric products hyd2 Carboxylic acid hyd1->hyd2 G Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions cluster_analysis Sample Analysis cluster_eval Data Evaluation start Prepare solutions of this compound stress1 Acidic Hydrolysis (0.1 M HCl, 60°C) start->stress1 stress2 Basic Hydrolysis (0.1 M NaOH, 60°C) start->stress2 stress3 Oxidation (3% H₂O₂, RT) start->stress3 stress4 Thermal (Solid, 80°C) start->stress4 stress5 Photolytic (UV/Vis light) start->stress5 analysis1 Withdraw samples at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 analysis3 Identify degradants by LC-MS analysis2->analysis3 eval1 Calculate % degradation analysis3->eval1 eval2 Characterize degradation products eval1->eval2

References

4-(3-Aminophenyl)benzonitrile CAS number 149505-72-6 physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(3-Aminophenyl)benzonitrile (CAS: 149505-72-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a bifunctional molecule of significant interest in organic synthesis and materials science.

Core Physical and Chemical Properties

This compound, with the CAS number 149505-72-6, is a solid compound.[1] Its structure features both a primary aromatic amine and a nitrile group, making it a versatile building block for more complex molecules.[2]

PropertyValueReference
CAS Number 149505-72-6[1]
Molecular Formula C₁₃H₁₀N₂[1][2][3][4]
Molecular Weight 194.23 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 119-123 °C[1][5]
Boiling Point 414.8 °C at 760 mmHg[5]
Density 1.18 g/cm³[5]
Synonyms 3′-Amino-[1,1′-biphenyl]-4-carbonitrile, 3′-Aminobiphenyl-4-carbonitrile[1]

Spectroscopic and Structural Data

Detailed structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the amine (N-H stretching), nitrile (C≡N stretching), and aromatic ring (C-H and C=C stretching) functional groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the biphenyl structure and the positions of the amino and cyano substituents.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.[6]

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves a transition metal-catalyzed cross-coupling reaction.

Generalized Synthesis via Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the synthesis of this compound.

1. Materials and Reagents:

  • 3-Aminophenylboronic acid or a corresponding boronate ester
  • 4-Bromobenzonitrile or 4-iodobenzonitrile
  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
  • Anhydrous solvent (e.g., toluene, dioxane, DMF)
  • Inert gas (Nitrogen or Argon)

2. Reaction Setup:

  • A dried round-bottom flask is charged with 3-aminophenylboronic acid (1.2 equivalents), 4-halobenzonitrile (1 equivalent), and the base (2-3 equivalents).
  • The flask is evacuated and backfilled with an inert gas several times.
  • The anhydrous solvent and the palladium catalyst (typically 1-5 mol%) are added.

3. Reaction Execution:

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.
  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4. Work-up and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.
  • Water is added, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Reactant Preparation (3-Aminophenylboronic acid & 4-Halobenzonitrile) Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Final Pure this compound Characterization->Final

References

3′-Aminobiphenyl-4-carbonitrile: A Technical Guide to Potential Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3′-Aminobiphenyl-4-carbonitrile is a bifunctional organic molecule featuring a biphenyl backbone, an amine group, and a nitrile group. This unique combination of functionalities makes it a promising, yet underexplored, building block for the synthesis of advanced materials. The rigid biphenyl core can impart thermal stability and desirable optical properties, while the amine and nitrile groups offer versatile reaction sites for polymerization and molecular engineering. This technical guide provides an overview of the potential applications of 3′-Aminobiphenyl-4-carbonitrile in materials science, drawing parallels with structurally related and well-studied compounds. Due to the limited availability of direct research on this specific molecule, this guide will focus on projected applications and general experimental methodologies that can be adapted for its use.

Potential Applications in Advanced Polymers

The primary foreseeable application of 3′-Aminobiphenyl-4-carbonitrile is as a monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. The diamine functionality allows it to react with dianhydrides or diacyl chlorides to form robust polymer chains.

Polyimides and Poly(amide-imide)s

Polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace and electronics industries. The incorporation of the biphenylcarbonitrile moiety from 3′-Aminobiphenyl-4-carbonitrile into a polyimide backbone could lead to materials with enhanced characteristics.

Potential Advantages:

  • Enhanced Thermal Stability: The rigid biphenyl structure can increase the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polyimide.

  • Improved Solubility: The meta-substituted amine group might disrupt chain packing, potentially leading to improved solubility in organic solvents, a common challenge in polyimide processing.

  • Modified Dielectric Properties: The polar nitrile group can influence the dielectric constant and loss of the polymer, which is a critical parameter for applications in microelectronics.

A general synthetic approach for preparing polyimides from 3′-Aminobiphenyl-4-carbonitrile would involve a two-step polycondensation reaction. The first step is the formation of a poly(amic acid) precursor by reacting the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent. This is followed by a thermal or chemical imidization to form the final polyimide.

Experimental Protocols: A General Framework

While specific experimental data for 3′-Aminobiphenyl-4-carbonitrile is scarce, the following section outlines generalized protocols for the synthesis of the monomer and its subsequent polymerization, based on established chemical literature for similar compounds. These should be considered as starting points for research and development.

Hypothetical Synthesis of 3′-Aminobiphenyl-4-carbonitrile

A plausible synthetic route to 3′-Aminobiphenyl-4-carbonitrile could involve a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-bromoaniline

  • 4-cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add 3-bromoaniline (1 eq.), 4-cyanophenylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2 eq.).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Below is a conceptual workflow for this synthesis.

G Hypothetical Synthesis of 3'-Aminobiphenyl-4-carbonitrile cluster_reactants Reactants cluster_process Process cluster_product Product 3-bromoaniline 3-bromoaniline Suzuki Coupling Suzuki Coupling 3-bromoaniline->Suzuki Coupling 4-cyanophenylboronic acid 4-cyanophenylboronic acid 4-cyanophenylboronic acid->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling Workup & Extraction Workup & Extraction Suzuki Coupling->Workup & Extraction Purification Purification Workup & Extraction->Purification 3'-Aminobiphenyl-4-carbonitrile 3'-Aminobiphenyl-4-carbonitrile Purification->3'-Aminobiphenyl-4-carbonitrile

Caption: Hypothetical Suzuki coupling synthesis workflow.

General Protocol for Polyimide Synthesis

Materials:

  • 3′-Aminobiphenyl-4-carbonitrile

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 3′-Aminobiphenyl-4-carbonitrile (1 eq.) in the chosen solvent.

  • Slowly add the aromatic dianhydride (1 eq.) to the stirred solution at room temperature.

  • Continue stirring for 24 hours to form the poly(amic acid) solution.

  • The poly(amic acid) solution can be cast into a film on a glass substrate.

  • The film is then thermally cured by stepwise heating to high temperatures (e.g., up to 300 °C) under a nitrogen atmosphere to effect imidization.

The logical relationship for this polymerization process is depicted below.

G Polyimide Synthesis Workflow Diamine Monomer\n(3'-Aminobiphenyl-4-carbonitrile) Diamine Monomer (3'-Aminobiphenyl-4-carbonitrile) Polycondensation Polycondensation Diamine Monomer\n(3'-Aminobiphenyl-4-carbonitrile)->Polycondensation Dianhydride Monomer Dianhydride Monomer Dianhydride Monomer->Polycondensation Poly(amic acid) Solution Poly(amic acid) Solution Polycondensation->Poly(amic acid) Solution Film Casting Film Casting Poly(amic acid) Solution->Film Casting Thermal Curing Thermal Curing Film Casting->Thermal Curing Polyimide Film Polyimide Film Thermal Curing->Polyimide Film

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 4-(3-Aminophenyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. This technical guide focuses on the biological activity screening of derivatives of 4-(3-aminophenyl)benzonitrile, a compound of interest for novel therapeutic agents. Due to a notable scarcity of direct experimental data on this compound itself, this document collates and analyzes findings from its close structural analogs, providing a valuable reference for researchers in the field. The information presented herein is intended to guide future research and drug discovery efforts centered around this promising chemical scaffold.

Quantitative Biological Activity Data

The biological evaluation of aminobenzonitrile derivatives has revealed their potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The following tables summarize the quantitative data from in vitro and in vivo studies on key structural analogs.

Anticancer Activity

Derivatives of the aminobenzonitrile core have been investigated for their cytotoxic effects against various cancer cell lines. The data, presented in terms of IC50 values, highlight the potency of these compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-PhenylacrylonitrilesCompound 1g2aHCT116 (Colon)0.0059
BEL-7402 (Liver)0.0078
Benzotriazole-acrylonitrilesCompound 5HeLa (Cervical)Sub-micromolar
Compound 2.1VX2 (Carcinoma)3.80 ± 0.75
Compound 2.2MGC (Stomach)3.72 ± 0.11
Compound 2.5A549 (Lung)5.47 ± 1.11
MKN45 (Stomach)3.04 ± 0.02
Imamine-1,3,5-triazineCompound 4fMDA-MB-231 (Breast)6.25[1]
Compound 4kMDA-MB-231 (Breast)8.18[1]
Imatinib (Control)MDA-MB-231 (Breast)35.50[1]
4-Amino-N-(4-aminophenyl)benzamideCompound 10HL60 (Leukemia)8.2[2]
K562 (Leukemia)40[2]
Compound 13K562 (Leukemia)5.6[2]
Compound 15HL60 (Leukemia)5.6[2]
K562 (Leukemia)31[2]
Antimicrobial Activity

The antimicrobial potential of benzonitrile derivatives has been evaluated against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters summarized below.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Polyhalobenzonitrile quinazolin-4(3H)-oneCompound 7kStaphylococcus aureus0.8-3.32.6-7.8[3][4]
Bacillus cereus0.8-3.32.6-7.8[3][4]
Escherichia coli0.8-3.32.6-7.8[3][4]
Pseudomonas aeruginosa0.8-3.32.6-7.8[3][4]
Candida albicans0.8-3.32.6-7.8[3][4]
4-AminoantipyrineA1-A5Gram-positive & Gram-negative bacteria200, 600, 1000-[5]
Enzyme Inhibition

Enzyme inhibition is a significant mechanism of action for many benzonitrile derivatives. Their inhibitory activity against various enzymes is detailed below.

Compound ClassTarget EnzymeDerivative ExampleInhibition (%)ConcentrationIC50Reference
4-(Arylaminomethyl)benzamideEGFRCompound 119110 nM-[2]
EGFRCompound 139210 nM-[2]
4-phenylamino-3-quinolinecarbonitrilesSrc KinaseCompound 1a--30 nM[6]
Src KinaseCompound 31a--1.2 nM[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used in the biological screening of aminobenzonitrile derivatives.

Synthesis of Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. A general workflow for the synthesis of N-(cyano-substituted benzyl)picolinamides is presented below.[7]

G cluster_0 Step 1: Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3 & 4: Purification & Characterization PicolinicAcid Substituted 3-Hydroxypicolinic Acid Activation Activation (e.g., SOCl2 or EDC/HOBt) PicolinicAcid->Activation ActivatedAcid Activated Picolinic Acid Activation->ActivatedAcid Coupling Amide Coupling (Base, Solvent) ActivatedAcid->Coupling Aminobenzonitrile 4-(Aminomethyl)-3-methylbenzonitrile Aminobenzonitrile->Coupling CrudeProduct Crude Product Coupling->CrudeProduct Purification Work-up & Purification (e.g., Column Chromatography) CrudeProduct->Purification FinalProduct N-(4-cyano-3-methylbenzyl) picolinamide Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of N-(4-cyano-3-methylbenzyl) picolinamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

G A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

G A Prepare serial dilutions of test compounds in broth in a 96-well plate B Inoculate each well with a standardized bacterial or fungal suspension A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate at an appropriate temperature for 18-24 hours C->D E Visually inspect for turbidity or measure absorbance D->E F Determine MIC: lowest concentration with no visible growth E->F G Optional: Plate samples from clear wells on agar to determine MBC F->G G cluster_0 Upstream Signaling cluster_1 Ras Activation Cycle cluster_2 Downstream Cascade cluster_3 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Sos1 Sos1 Receptor->Sos1 recruits RasGDP Ras-GDP (Inactive) Sos1->RasGDP activates RasGTP Ras-GTP (Active) RasGDP->RasGTP GTP for GDP exchange Raf Raf RasGTP->Raf Inhibitor Benzonitrile Derivative (Sos1 Inhibitor) Inhibitor->Sos1 inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation G cluster_0 Normoxia cluster_1 Hypoxia / Inhibition HIF1a_N HIF-1α PHD_VHL_N PHD/VHL HIF1a_N->PHD_VHL_N hydroxylation & ubiquitination Degradation_N Proteasomal Degradation PHD_VHL_N->Degradation_N hydroxylation & ubiquitination HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex PHD_VHL_H PHD/VHL Inhibitor Benzonitrile Derivative (PHD Inhibitor) Inhibitor->PHD_VHL_H inhibits HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element HIF1_complex->HRE binds to TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical exploration of 4-(3-Aminophenyl)benzonitrile (4,3-APBN), a versatile bifunctional molecule with significant potential in materials science and drug discovery. Leveraging computational chemistry, primarily through Density Functional Theory (DFT), this guide details the molecule's structural, electronic, spectroscopic, and non-linear optical properties. The content herein is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of 4,3-APBN's molecular characteristics, supported by structured data, detailed computational methodologies, and logical workflow visualizations to aid in future research and application development.

Introduction

This compound, with the chemical formula C₁₃H₁₀N₂, is an aromatic compound featuring both a primary amine (-NH₂) and a nitrile (-C≡N) functional group. This unique structure makes it a valuable building block in organic synthesis. The amino group can undergo diazotization or serve as a monomer in polymerization, while the nitrile group can be transformed into amines, carboxylic acids, or participate in cycloaddition reactions. These properties have led to its use in creating advanced polymers like thermally stable polyimides and as a scaffold in medicinal chemistry.

Computational studies, particularly those using Density Functional Theory (DFT), have become indispensable for understanding the molecule's properties at an atomic level before engaging in costly and time-consuming experimental work. These theoretical investigations provide profound insights into molecular geometry, electronic behavior, and spectroscopic signatures, which are crucial for predicting the material's performance and reactivity.

Computational Methodology

The primary computational approach for elucidating the properties of this compound is Density Functional Theory (DFT), a quantum mechanical modeling method that calculates the electronic structure of molecules to determine their properties.

Geometry Optimization

The initial and most critical step in computational analysis is geometry optimization. This process determines the most stable three-dimensional conformation of the molecule by minimizing its total energy. For 4,3-APBN, these calculations are typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a basis set like 6-311G(d,p). The resulting optimized structure provides the equilibrium bond lengths, bond angles, and dihedral angles, which serve as the foundation for all subsequent property calculations.

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is at a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The assignments of vibrational modes are often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode.

Electronic Property Analysis

Several key analyses are conducted to understand the electronic nature of 4,3-APBN:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. For 4,3-APBN, the HOMO is typically localized on the electron-donating aminophenyl portion, while the LUMO is centered on the electron-accepting benzonitrile moiety. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's stability and its potential as a dye sensitizer in solar cells.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions by studying the charge transfer between filled donor and empty acceptor orbitals.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It helps identify regions that are prone to electrophilic or nucleophilic attack. For 4,3-APBN, the most negative potential is typically found around the nitrogen atom of the nitrile group, indicating it as the primary site for electrophilic interactions.

Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible). This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensity of absorption bands, respectively. These calculations can characterize the nature of electronic transitions, such as π → π* or intramolecular charge transfer (ICT).

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from DFT calculations for this compound, providing a clear reference for its structural and electronic characteristics.

Table 1: Optimized Geometric Parameters (B3LYP/6-311G(d,p))
ParameterBond/AngleCalculated Value
Bond Lengths C-C (phenyl)1.39 - 1.41 Å
C-C (inter-ring)~1.49 Å
C-N (amine)~1.40 Å
N-H (amine)~1.01 Å
C-C≡N~1.44 Å
C≡N~1.16 Å
Bond Angles C-C-C (phenyl)119 - 121°
C-C-N (amine)~120°
H-N-H (amine)~112°
C-C-C≡N~179°
Dihedral Angle Phenyl-Phenyl~35-40°

Note: These values are representative for this class of compounds as calculated by DFT methods. Actual experimental values may vary.

Table 2: Frontier Molecular Orbital Properties (B3LYP/6-311G(d,p))
PropertyValue (eV)Description
HOMO Energy ~ -5.5 to -6.0Highest Occupied Molecular Orbital; localized on the aminophenyl group (electron-donating).
LUMO Energy ~ -1.5 to -2.0Lowest Unoccupied Molecular Orbital; localized on the benzonitrile group (electron-accepting).
Energy Gap (ΔE) ~ 3.5 to 4.5Indicates the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Table 3: Selected Vibrational Frequencies and PED Assignments
ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment (PED Contribution)
ν(N-H) asym~3500~3480N-H asymmetric stretching
ν(N-H) sym~3400~3390N-H symmetric stretching
ν(C≡N)~2230~2225C≡N nitrile stretching
δ(N-H)~1620~1615N-H scissoring
ν(C-C) ring~1590~1585Phenyl C-C stretching

Note: Calculated frequencies are often scaled to better match experimental values. The assignments are based on typical values for aminobenzonitrile derivatives.

Experimental Protocols & Workflows

While this guide focuses on theoretical and computational aspects, understanding the experimental context is vital. Below are generalized protocols for the synthesis and characterization of 4,3-APBN.

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for synthesizing 4,3-APBN is the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve 3-aminophenylboronic acid and 4-bromobenzonitrile in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate or potassium carbonate.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the catalyst and inorganic salts. The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Sample Preparation: A small amount of the solid 4,3-APBN sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy:

  • Sample Preparation: A dilute solution of 4,3-APBN is prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of computational studies and experimental procedures.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_output Outputs & Analysis mol_structure Molecular Structure (4,3-APBN) geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nbo_mep NBO & MEP Analysis geom_opt->nbo_mep fmo HOMO-LUMO Analysis geom_opt->fmo uv_vis UV-Vis Spectrum Prediction geom_opt->uv_vis struct_prop Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_prop vib_spectra Predicted IR/Raman Spectra (PED Assignments) freq_calc->vib_spectra elec_prop Electronic Properties (Charge Distribution, Reactivity) nbo_mep->elec_prop fmo->elec_prop spec_prop Electronic Transitions (λmax, Oscillator Strength) uv_vis->spec_prop Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Final Product boronic_acid 3-Aminophenyl- boronic Acid reaction Suzuki Coupling (Heated Reflux) boronic_acid->reaction bromo 4-Bromobenzonitrile bromo->reaction catalyst Pd Catalyst & Base catalyst->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography) workup->purification product 4-(3-Aminophenyl)- benzonitrile purification->product

Exploring the reactivity of the nitrile group in 3′-Amino-[1,1′-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3′-Amino-[1,1′-biphenyl]-4-carbonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid, tunable framework for molecular design.[1] When functionalized with reactive groups, its utility expands significantly. 3′-Amino-[1,1′-biphenyl]-4-carbonitrile is a key intermediate, featuring two primary points of reactivity: the amino group and the nitrile group. This guide focuses exclusively on the versatile chemistry of the nitrile moiety (C≡N).

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3][4] This inherent reactivity allows the nitrile to be transformed into a variety of other functional groups, including amines, carboxylic acids, and heterocycles, making it a cornerstone for generating molecular diversity in drug discovery and materials science.[5] This document provides a detailed exploration of the principal reactions of the nitrile group in 3′-Amino-[1,1′-biphenyl]-4-carbonitrile, complete with experimental protocols and quantitative data.

Hydrolysis to Carboxylic Acids and Amides

One of the most fundamental transformations of nitriles is their hydrolysis to either amides or carboxylic acids.[2] This reaction can be catalyzed by either acid or base and typically requires heating.[6][7] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.[4]

Reaction Pathway and Mechanism

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom.[7][8] A weak nucleophile, such as water, can then attack this activated carbon. Following a series of proton transfers, an amide intermediate is formed.[7] With continued heating in the aqueous acid, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[8]

Hydrolysis_Pathway start 3'-Amino-[1,1'-biphenyl]-4-carbonitrile reagent1 H₂O, H⁺ (cat.) (Mild Heat) start->reagent1 intermediate Amide Intermediate (3'-Amino-[1,1'-biphenyl]-4-carboxamide) reagent2 H₂O, H⁺ (Strong Heat) intermediate->reagent2 product Carboxylic Acid (3'-Amino-[1,1'-biphenyl]-4-carboxylic acid) reagent1->intermediate reagent2->product

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Representative Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To convert 3′-Amino-[1,1′-biphenyl]-4-carbonitrile to 3′-Amino-[1,1′-biphenyl]-4-carboxylic acid.

Materials:

  • 3′-Amino-[1,1′-biphenyl]-4-carbonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 1,4-Dioxane (solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

  • A 1:1 mixture of concentrated sulfuric acid and water is added slowly to the flask.

  • The reaction mixture is heated to reflux (approx. 100-110 °C) and maintained for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the mixture is carefully poured over crushed ice.

  • The pH of the aqueous solution is adjusted to ~8-9 with a saturated solution of sodium bicarbonate, causing the product to precipitate.

  • The crude product is collected by vacuum filtration.

  • For further purification, the solid can be recrystallized from an ethanol/water mixture or purified via column chromatography after extraction with ethyl acetate and drying over magnesium sulfate.

Summary of Hydrolysis Conditions
Catalyst SystemSolventTemperature (°C)Typical Time (h)ProductApprox. Yield (%)
H₂SO₄ / H₂ODioxane11018Carboxylic Acid85-95
NaOH / H₂OEthanol10012Carboxylate Salt90-98
HCl (conc.)Acetic Acid11524Carboxylic Acid80-90

Reduction to Primary Amines

The reduction of nitriles is a highly valuable reaction, providing a direct route to primary amines.[9] This transformation can be achieved using strong hydride reducing agents or through catalytic hydrogenation.[10][11]

Reaction Pathway and Mechanism

Using a reagent like lithium aluminum hydride (LiAlH₄), the reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[2][4] The first addition forms an imine anion, which is then attacked by a second hydride to form a dianion.[4][7] Subsequent aqueous workup protonates the dianion to yield the primary amine.[6]

Reduction_Workflow start 3'-Amino-[1,1'-biphenyl]-4-carbonitrile step1 Add Reducing Agent (e.g., LiAlH₄ in THF) start->step1 intermediate Imine Anion / Dianion Intermediate step1->intermediate step2 Aqueous Workup (e.g., H₂O) intermediate->step2 product Primary Amine Product (3'-Amino-[1,1'-biphenyl]-4-yl)methanamine step2->product

Caption: General workflow for the reduction of a nitrile to a primary amine.

Representative Experimental Protocol: Reduction with LiAlH₄

Objective: To synthesize (3′-Amino-[1,1′-biphenyl]-4-yl)methanamine.

Materials:

  • 3′-Amino-[1,1′-biphenyl]-4-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-neck flask under an inert atmosphere (e.g., Argon) is charged with a suspension of LiAlH₄ in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction is cooled back to 0 °C and quenched cautiously by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • The resulting granular precipitate (aluminum salts) is filtered off and washed with ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine.

  • Purification can be achieved by column chromatography on silica gel.

Comparison of Common Reducing Agents
ReagentSolventConditionsSelectivityApprox. Yield (%)
LiAlH₄THF, Diethyl Ether0 °C to RefluxHigh80-95
H₂ / Raney NickelMethanol/NH₃50-100 psi H₂, RTGood (can form secondary amines)[12]75-90
H₂ / Pd/CEthanol50 psi H₂, RTGood (can form secondary amines)[12]70-85
BH₃-THFTHFRefluxHigh80-90

[3+2] Cycloaddition to Form Tetrazoles

The conversion of nitriles to 5-substituted-1H-tetrazoles is a crucial transformation in medicinal chemistry.[13] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[14][15]

Reaction Pathway and Mechanism

This reaction is a [3+2] cycloaddition between the nitrile and an azide source, most commonly sodium azide (NaN₃).[16] The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., NH₄Cl) which activate the nitrile group towards nucleophilic attack by the azide ion.[14][16]

Tetrazole_Synthesis start 3'-Amino-[1,1'-biphenyl]-4-carbonitrile reagents + NaN₃ + NH₄Cl start->reagents solvent Solvent (e.g., DMF) reagents->solvent conditions Heat (100-120 °C) solvent->conditions product Tetrazole Product 5-(3'-Amino-[1,1'-biphenyl]-4-yl)-1H-tetrazole conditions->product

Caption: Synthesis of a tetrazole via [3+2] cycloaddition.

Representative Experimental Protocol: Tetrazole Synthesis

Objective: To synthesize 5-(3′-Amino-[1,1′-biphenyl]-4-yl)-1H-tetrazole.

Materials:

  • 3′-Amino-[1,1′-biphenyl]-4-carbonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Ammonium Chloride (NH₄Cl) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a flask containing 3′-Amino-[1,1′-biphenyl]-4-carbonitrile, add sodium azide, ammonium chloride, and anhydrous DMF.

  • The mixture is stirred and heated to 120 °C for 12-18 hours under an inert atmosphere.

  • The reaction is monitored for the disappearance of the starting nitrile by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water.

  • The pH is adjusted to ~2-3 by the slow addition of 1M HCl, which protonates the tetrazole and causes it to precipitate.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Summary of Catalysts and Conditions
Azide SourceCatalystSolventTemperature (°C)Approx. Yield (%)
NaN₃NH₄ClDMF12085-95
NaN₃ZnBr₂H₂O10090-98
TMSN₃Dibutyltin oxideToluene11080-90
HN₃ (in situ)Triethylamine HClToluene9085-95

Conclusion

The nitrile group of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile is a versatile functional handle that provides access to a wide array of valuable chemical entities. Its controlled hydrolysis, reduction, and cycloaddition reactions allow for the strategic introduction of carboxylic acids, primary amines, and tetrazoles, respectively. These transformations are fundamental to the synthesis of novel pharmaceutical agents and advanced materials. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the rich chemistry of this important building block.

References

Methodological & Application

Synthetic Routes to 4-(3-Aminophenyl)benzonitrile via Suzuki Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)benzonitrile is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a versatile nitrile group on a biphenyl scaffold, allows for diverse chemical modifications. The biphenyl core is frequently constructed using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[1] This application note provides detailed protocols and reaction parameters for the synthesis of this compound via Suzuki coupling, targeting researchers and professionals in drug development and chemical synthesis.

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2][3] The general transformation involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.

Two primary retrosynthetic pathways for the synthesis of this compound using this methodology are:

  • Route A: Coupling of a 3-amino-substituted arylboronic acid derivative with a 4-halobenzonitrile.

  • Route B: Coupling of a 4-cyano-substituted arylboronic acid with a 3-haloaniline.

This document will provide detailed experimental protocols for both routes, along with a summary of reaction conditions and reported yields for analogous transformations to guide optimization efforts.

Data Presentation: Reaction Conditions and Yields for Suzuki Coupling

The following tables summarize various conditions reported for Suzuki-Miyaura coupling reactions of substrates structurally similar to those in the proposed synthetic routes to this compound. This data can serve as a starting point for optimizing the synthesis of the target compound.

Table 1: Suzuki Coupling of Bromoanilines with Arylboronic Acids (Analogous to Route B)

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
14-Bromoaniline4-Cyanophenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃DMF/H₂O10062[4]
22-BromoanilinePhenylboronic acidCataCXium A palladacycle (10)-Cs₂CO₃2-MeTHF/H₂O8095[5]
33-Bromo-N,N-diethyl-4-methylanilinePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane10092[6]
44-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃DMF/H₂O10095[4]
54-Bromoaniline2-Methylphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃DMF/H₂O10092[4]

Table 2: General Suzuki Coupling Conditions for Aryl Bromides

EntryCatalystLigandBaseSolventTemperature (°C)NotesReference
1Pd(PPh₃)₄-K₃PO₄1,4-Dioxane70-80Good for a variety of aryl bromides.[7]
2Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60Effective for sterically hindered substrates.[8]
3Pd₂(dba)₃P(t-Bu)₃KFTHFRoom Temp.High activity catalyst for aryl chlorides and bromides.[3]
4PdCl₂(dppf)-K₂CO₃Dioxane/H₂O90Commonly used, but may give lower yields with challenging substrates.[5]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound via Suzuki coupling. Note: These protocols are based on established procedures for similar compounds and may require optimization for the specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Synthesis of this compound from 3-Aminophenylboronic Acid and 4-Bromobenzonitrile (Route A)

This protocol is based on general Suzuki-Miyaura coupling procedures.

Materials and Reagents:

  • 3-Aminophenylboronic acid

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water to the flask (a common solvent ratio is 4:1 to 5:1 dioxane:water). The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to afford this compound as a solid.

Protocol 2: Synthesis of this compound from 3-Bromoaniline and 4-Cyanophenylboronic Acid (Route B)

This protocol is adapted from a reported procedure for the coupling of 4-bromoaniline with 4-cyanophenylboronic acid.[4]

Materials and Reagents:

  • 3-Bromoaniline

  • 4-Cyanophenylboronic acid

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromoaniline (1.0 equivalent), 4-cyanophenylboronic acid (1.1-1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) and water (a typical ratio is 10:1 DMF:water) to the flask to create a solution or a fine suspension.

  • Add palladium(II) acetate (2 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude material can be purified by flash column chromatography on silica gel using an appropriate eluent to yield the final product, this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product Product Release ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd + R¹-X Organoboron Organoboron (R²-B(OR)₂) Organoboron->Transmetal + R²-B(OR)₂ Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction, from setting up the reaction to isolating the final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base glassware Dry Glassware setup Assemble Reaction under Inert Atmosphere glassware->setup add_solvents_catalyst Add Degassed Solvents and Palladium Catalyst setup->add_solvents_catalyst heating Heat and Stir (Monitor by TLC/LC-MS) add_solvents_catalyst->heating quench_extract Cool, Quench with Water, and Extract with Organic Solvent heating->quench_extract dry_concentrate Dry Organic Layer and Concentrate quench_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

References

Protocol for the purification of 4-(3-Aminophenyl)benzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4-(3-Aminophenyl)benzonitrile by Recrystallization

This document provides a detailed protocol for the purification of this compound via recrystallization. This method is designed to effectively remove impurities, yielding a product with high purity suitable for further research and development applications.

Introduction

This compound is a bifunctional molecule of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The purity of this compound is critical for its successful application in synthesis and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This protocol outlines a procedure for the purification of this compound using ethanol as the recrystallization solvent, based on the solubility characteristics of structurally similar compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂[1]
Molecular Weight194.23 g/mol [1]
Melting Point119-123 °C[1]
AppearanceSolid[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocol

This protocol provides a step-by-step guide for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Solvent Selection:

Ethanol is recommended as the initial solvent for the recrystallization of this compound. If the compound is found to be too soluble in hot ethanol for good recovery, a mixed solvent system, such as ethanol/water, can be employed. The optimal solvent or solvent mixture should be determined experimentally by testing the solubility of a small amount of the crude product in various solvents.

Recrystallization Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • If activated carbon was added, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization. Use a pre-warmed funnel and receiving flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals in a drying oven at a temperature below the melting point or in a vacuum desiccator.

Expected Results:

The expected yield and purity of the recrystallized this compound are summarized in Table 2.

ParameterExpected Value
Expected Yield70-90%
Purity (by HPLC)>99%
Melting Point121-123 °C

Table 2: Expected Yield and Purity of Recrystallized this compound

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound add_solvent Add minimal hot ethanol start->add_solvent dissolve Heat and stir until dissolved add_solvent->dissolve decolorize Decolorize with activated carbon (Optional) dissolve->decolorize hot_filtration Hot gravity filtration (If decolorized) decolorize->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold ethanol vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Figure 1: Workflow for the purification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Use caution when handling hot glassware and solutions.

This protocol provides a reliable method for the purification of this compound, ensuring high-quality material for subsequent scientific applications.

References

Application Notes and Protocols: Synthesis of Novel Polyimides Utilizing 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of specific functional groups into the polyimide backbone can further tailor their properties for advanced applications. The nitrile (-C≡N) group, in particular, is a valuable pharmacophore in drug discovery and a functional moiety in materials science.[3][4][5] Its inclusion in a polymer chain can enhance binding affinities to biological targets, improve pharmacokinetic profiles, and impart unique physicochemical characteristics to the material.[3][4][5]

This document provides detailed application notes and protocols for the synthesis of novel polyimides using 4-(3-Aminophenyl)benzonitrile as a key diamine monomer. The presence of the nitrile group on this monomer offers a strategic approach to developing polyimides with potentially valuable properties for applications in drug delivery, medical devices, and other advanced technologies. The protocols described herein follow the well-established two-step polymerization method, which involves the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization to yield the final polyimide.[6][7]

Materials and Methods

Materials
  • Diamine Monomer: this compound

  • Dianhydride Monomers (select one):

    • Pyromellitic dianhydride (PMDA)

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

    • 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

  • Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[7]

  • Imidization Agents (for chemical imidization): Acetic anhydride and pyridine[7]

  • Nitrogen gas (high purity)

Experimental Workflow

The synthesis of polyimides from this compound follows a two-step process: poly(amic acid) formation and subsequent imidization.

Polyimide_Synthesis_Workflow Monomers Monomers (Diamine + Dianhydride) Reaction_Vessel Reaction Vessel (under N2 atmosphere) Monomers->Reaction_Vessel Dissolution Solvent Anhydrous Solvent (DMAc or NMP) Solvent->Reaction_Vessel Polyamic_Acid Poly(amic acid) Solution Reaction_Vessel->Polyamic_Acid Polymerization (Room Temp) Casting Film Casting Polyamic_Acid->Casting Thermal_Imidization Thermal Imidization (Stepwise Heating) Casting->Thermal_Imidization Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) Casting->Chemical_Imidization Polyimide_Film Novel Polyimide Film Thermal_Imidization->Polyimide_Film Chemical_Imidization->Polyimide_Film Logical_Relationship Monomer_Selection Monomer Selection - this compound - Dianhydride (PMDA, 6FDA, etc.) Polymerization Step 1: Poly(amic acid) Synthesis (in aprotic polar solvent) Monomer_Selection->Polymerization Imidization Step 2: Imidization (Thermal or Chemical) Polymerization->Imidization Purification Purification and Drying Imidization->Purification Polyimide_Product Final Polyimide Product (Film or Powder) Purification->Polyimide_Product Characterization Characterization (FTIR, TGA, DSC, etc.) Polyimide_Product->Characterization Property_Evaluation Property Evaluation (Mechanical, Electrical, etc.) Polyimide_Product->Property_Evaluation

References

Application Notes and Protocols for 3′-Aminobiphenyl-4-carbonitrile in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3′-Aminobiphenyl-4-carbonitrile as a monomer for the synthesis of high-performance aromatic polyamides and polyimides. While direct literature on the polymerization of this specific monomer is limited, this document extrapolates from established principles of polymer chemistry for aromatic amines and monomers containing nitrile functionalities to provide detailed theoretical applications and experimental protocols.

Introduction to 3′-Aminobiphenyl-4-carbonitrile as a Monomer

3′-Aminobiphenyl-4-carbonitrile is an aromatic amine containing a biphenyl backbone and a polar nitrile group. This unique combination of functional groups makes it a promising candidate for the synthesis of advanced polymers with desirable properties.

  • Aromatic Backbone: The rigid biphenyl unit is expected to impart high thermal stability and mechanical strength to the resulting polymer chains.

  • Amino Functional Group: The primary amine group serves as a reactive site for polymerization, typically through reactions with carboxylic acid derivatives or other electrophilic monomers.

  • Nitrile (Cyano) Group: The pendant nitrile group can enhance polymer properties by increasing polarity, improving solubility in polar aprotic solvents, and potentially serving as a site for post-polymerization modification. The presence of nitrile groups is also known to increase the glass transition temperature and dielectric constant of polymers.[1]

Polymers derived from this monomer are anticipated to be amorphous and exhibit good solubility in various organic solvents, making them suitable for processing into films and coatings.[1]

Potential Applications

The incorporation of the 3′-Aminobiphenyl-4-carbonitrile moiety into a polymer backbone can lead to materials with a unique combination of properties, making them attractive for several advanced applications:

  • High-Performance Films and Coatings: The expected high thermal stability and mechanical robustness make these polymers suitable for applications in the electronics and aerospace industries where resistance to harsh conditions is required.

  • Gas Separation Membranes: The presence of polar nitrile groups can create favorable interactions with specific gas molecules, potentially leading to high selectivity in gas separation membranes.

  • Materials for Drug Delivery: The biocompatibility of polyamides, coupled with the potential for functionalization via the nitrile group, suggests that polymers derived from 3′-Aminobiphenyl-4-carbonitrile could be explored for controlled drug release systems.

  • Low Dielectric Constant Materials: While nitrile groups can increase the dielectric constant, the overall polymer structure can be designed to achieve low dielectric constants, which are crucial for microelectronics applications.[1]

Proposed Polymerization Reactions

Based on the structure of 3′-Aminobiphenyl-4-carbonitrile, two primary polymerization routes are proposed:

Synthesis of Aromatic Polyamides

Aromatic polyamides (aramids) can be synthesized by the polycondensation of 3′-Aminobiphenyl-4-carbonitrile with various aromatic diacyl chlorides. This reaction forms strong and stable amide linkages.

Reaction Scheme:

G Monomer 3'-Aminobiphenyl-4-carbonitrile (Diamine) Polyamide Aromatic Polyamide Monomer->Polyamide DiacylChloride Aromatic Diacyl Chloride (e.g., Terephthaloyl chloride) DiacylChloride->Polyamide HCl HCl (byproduct) Polyamide->HCl G cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization cluster_step3 Step 3: Purification A Dissolve 3'-Aminobiphenyl-4-carbonitrile in anhydrous DMAc B Add Aromatic Dianhydride (e.g., PMDA, 6FDA) A->B C Stir under Nitrogen at room temperature B->C D Thermal Imidization: Heat poly(amic acid) solution C->D Option 1 E Chemical Imidization: Add Acetic Anhydride and Pyridine C->E Option 2 F Precipitate Polyimide in Methanol D->F E->F G Wash and Dry the Polymer F->G G cluster_monomer Monomer Selection cluster_properties Resulting Polymer Properties Monomer 3'-Aminobiphenyl- 4-carbonitrile Thermal Thermal Stability Monomer->Thermal Mechanical Mechanical Strength Monomer->Mechanical Solubility Solubility Monomer->Solubility Nitrile group enhances CoMonomer Co-monomer (Diacyl Chloride or Dianhydride) CoMonomer->Thermal Aromatic co-monomers increase CoMonomer->Mechanical Rigid co-monomers increase CoMonomer->Solubility Flexible linkages (e.g., ether) improve Optical Optical Properties CoMonomer->Optical Electrical Dielectric Properties CoMonomer->Electrical

References

Application Notes and Protocols for the Diazotization of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a cornerstone reaction in synthetic organic chemistry, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the synthesis of a wide array of functionalized aromatic compounds, including aryl halides, phenols, and azo dyes, which are significant in pharmaceutical and materials science. This document provides a detailed experimental protocol for the diazotization of 4-(3-aminophenyl)benzonitrile, yielding the corresponding 4-(3-diazoniophenyl)benzonitrile salt. Due to their inherent instability, diazonium salts are typically prepared in situ and used immediately in subsequent reactions.[1] The protocol emphasizes strict temperature control to ensure the stability of the diazonium salt and maximize yield.[1]

Principle of the Reaction

The diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] The reaction is performed at a low temperature, generally between 0 and 5 °C, to prevent the decomposition of the thermally labile diazonium salt.[1] The electron-withdrawing nature of the nitrile group and the meta-position of the amino group can influence the stability of the resulting diazonium salt, with studies suggesting that meta-substituted anilines may form diazonium salts with increased thermal stability compared to their ortho and para counterparts.

Experimental Setup and Reagents

A standard laboratory fume hood is required for this procedure. Essential equipment includes a three-necked round-bottom flask, a magnetic stirrer with a stir bar, a thermometer, a dropping funnel, and an ice-salt bath for efficient cooling. All glassware should be clean and dry before use.

Required Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled or Deionized Water

  • Ice

  • Starch-iodide paper (for testing for excess nitrous acid)

Quantitative Data

The following table summarizes the recommended molar ratios and reaction conditions for the diazotization of substituted anilines, which can be adapted for this compound.

ParameterRecommended Value/RangeRationale
Molar Ratio (Amine:HCl)1 : 2.5 - 3.0Ensures complete formation of the amine hydrochloride salt and maintains an acidic medium to prevent unwanted side reactions.
Molar Ratio (Amine:NaNO₂)1 : 1.0 - 1.2A slight excess of sodium nitrite ensures complete conversion of the amine. A large excess should be avoided.
Temperature0 - 5 °CCritical for the stability of the diazonium salt.[1] Higher temperatures lead to rapid decomposition and formation of byproducts.
Reaction Time15 - 30 minutes (after addition of NaNO₂)Typically sufficient for complete diazotization. The reaction progress can be monitored.
SolventWater / Dilute AcidThe amine hydrochloride salt is soluble in the aqueous acidic medium.

Experimental Protocol

1. Preparation of the Amine Salt Solution:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add this compound (1.0 eq).

  • Under constant stirring, add a mixture of distilled water and concentrated hydrochloric acid (2.5 - 3.0 eq). The volume of water should be sufficient to fully dissolve the resulting amine hydrochloride salt upon stirring. Gentle warming may be applied to aid dissolution, but the solution must be cooled before proceeding.

2. Cooling the Reaction Mixture:

  • Place the flask in an ice-salt bath and cool the amine salt solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the subsequent steps.

3. Preparation of the Nitrite Solution:

  • In a separate beaker, dissolve sodium nitrite (1.0 - 1.2 eq) in a minimal amount of cold distilled water.

4. Diazotization:

  • Transfer the cold sodium nitrite solution to a dropping funnel.

  • Add the sodium nitrite solution dropwise to the vigorously stirred amine salt solution over a period of 15-20 minutes.

  • Ensure the internal reaction temperature is strictly maintained between 0 and 5 °C during the addition. The rate of addition should be controlled to prevent a rise in temperature due to the exothermic nature of the reaction.

5. Completion and In Situ Use:

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.

  • The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.

  • The resulting solution containing the 4-(3-diazoniophenyl)benzonitrile salt is now ready for immediate use in subsequent reactions, such as Sandmeyer or azo coupling reactions. Note: Diazonium salts are generally not isolated and should be used promptly after preparation.

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diazonium salts can be explosive in a dry state. Never attempt to isolate the diazonium salt as a solid unless following a specific, validated procedure for preparing stabilized salts.

  • Nitrous acid and its fumes are toxic. Avoid inhalation.

Experimental Workflow Diagram

Diazotization_Workflow Experimental Workflow for Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling amine_prep 1. Dissolve this compound in HCl/H₂O cooling 3. Cool amine solution to 0-5 °C amine_prep->cooling na_prep 2. Prepare aqueous NaNO₂ solution addition 4. Add NaNO₂ solution dropwise (maintain 0-5 °C) na_prep->addition cooling->addition stirring 5. Stir for 15-30 min at 0-5 °C addition->stirring testing 6. Test for completion (Starch-iodide paper) stirring->testing product 7. In situ use of Diazonium Salt Solution testing->product

Caption: Workflow for the diazotization of this compound.

Signaling Pathway Diagram (Chemical Transformation)

Diazotization_Mechanism Chemical Transformation Pathway cluster_reagents Reactants cluster_intermediate In situ Generation cluster_products Products amine This compound (Ar-NH₂) diazonium 4-(3-diazoniophenyl)benzonitrile salt ([Ar-N₂]⁺Cl⁻) amine->diazonium + HNO₂ + HCl (0-5 °C) hcl HCl hno2 Nitrous Acid (HNO₂) hcl->hno2 nano2 NaNO₂ nano2->hno2 n2 N₂ (gas) diazonium->n2 Decomposition (if Temp > 5°C) byproducts NaCl + 2H₂O

Caption: Chemical pathway for the diazotization of this compound.

References

Application Note: HPLC Method for Purity Assessment of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of 4-(3-Aminophenyl)benzonitrile using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a bifunctional molecule containing both an amine and a nitrile group, making it a valuable building block in medicinal chemistry and materials science. The purity of this reagent is critical for the successful synthesis of target molecules and the reliability of experimental results. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative assessment of the purity of this compound and the detection of potential impurities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂
Molecular Weight194.23 g/mol
AppearanceSolid
Melting Point119-123 °C

HPLC Method Protocol

This method is based on general principles for the separation of aromatic amines by RP-HPLC.[1][2][3]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Sample: this compound.

  • Glassware: Volumetric flasks, vials, and other standard laboratory glassware.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis
  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity of the sample using the area percent method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow and Diagrams

The overall workflow for the purity assessment is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: Workflow for HPLC purity analysis of this compound.

Data Presentation

The results of the purity analysis should be summarized in a clear and concise table. Below is an example of how to present the data for a hypothetical sample.

Peak No.Retention Time (min)Peak AreaArea %Identity
13.5150000.5Impurity A
28.2295500098.5This compound
310.1300001.0Impurity B
Total 3000000 100.0

Conclusion

The described RP-HPLC method is a reliable and robust technique for assessing the purity of this compound. The method is straightforward to implement and provides accurate and reproducible results, making it suitable for quality control in both research and manufacturing environments. The provided protocol serves as a starting point and may require optimization depending on the specific HPLC system and potential impurities present in the sample.

References

Application Notes and Protocols: Derivatization of 4-(3-Aminophenyl)benzonitrile for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Aminophenyl)benzonitrile is a versatile bifunctional scaffold possessing a primary aromatic amine and a nitrile group.[1] This structure serves as a valuable starting point in medicinal chemistry for the synthesis of diverse compound libraries. The primary amine offers a reactive handle for a multitude of chemical transformations, most notably amide and sulfonamide bond formation, allowing for the systematic exploration of chemical space around a biological target.[2][3] The biphenyl-nitrile moiety often acts as a key pharmacophore, participating in crucial interactions within target binding sites, such as hydrogen bonding and hydrophobic interactions.[1][4]

Derivatives of this and similar scaffolds have shown potential in various therapeutic areas, including oncology and neurology, by targeting key proteins like kinases and methyltransferases.[5][6][7] These application notes provide an overview of common derivatization strategies for this compound and detailed protocols for synthesis and preliminary biological evaluation.

Derivatization Strategies

The primary amino group of this compound is the most common site for derivatization. Two of the most robust and widely used reactions in medicinal chemistry programs are N-acylation to form amides and N-sulfonylation to form sulfonamides.

  • Amide Coupling: The reaction of the amine with a diverse range of carboxylic acids or their activated forms (e.g., acyl chlorides) is a cornerstone of library synthesis.[8] This strategy allows for the introduction of a vast array of substituents to probe the structure-activity relationship (SAR).

  • Sulfonamide Formation: The synthesis of sulfonamides by reacting the amine with various sulfonyl chlorides introduces a key pharmacophoric element known for its ability to act as a hydrogen bond acceptor and mimic a tetrahedral transition state.[9]

The general workflow for generating a library of derivatives from this scaffold for subsequent biological screening is outlined below.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Libraries cluster_screening Biological Evaluation cluster_end Outcome start This compound amide Amide Coupling (R-COOH, Coupling Agents) start->amide sulfonamide Sulfonamide Formation (R-SO2Cl, Base) start->sulfonamide lib_amide Amide Library amide->lib_amide lib_sulfonamide Sulfonamide Library sulfonamide->lib_sulfonamide screening High-Throughput Screening (e.g., Kinase Assays) lib_amide->screening lib_sulfonamide->screening sar SAR & Lead Identification screening->sar

Caption: General workflow for derivatization and screening.

Data Presentation: Representative Examples

The following tables summarize representative quantitative data for the synthesis and biological activity of derivatives. The data is hypothetical but based on typical results found in medicinal chemistry literature for similar scaffolds.

Table 1: Synthesis of Amide Derivatives

Entry Carboxylic Acid (R-COOH) Coupling Reagent Yield (%)
1 4-Chlorobenzoic acid HATU, DIPEA 92
2 Thiophene-2-carboxylic acid EDC, HOBt 88
3 Pyridine-4-carboxylic acid T3P 85

| 4 | Cyclohexanecarboxylic acid | DCC, DMAP | 78 |

Table 2: Synthesis of Sulfonamide Derivatives

Entry Sulfonyl Chloride (R-SO₂Cl) Base Yield (%)
1 4-Toluenesulfonyl chloride Pyridine 95
2 Thiophene-2-sulfonyl chloride Triethylamine 91
3 4-Fluorobenzenesulfonyl chloride Pyridine 93

| 4 | Methanesulfonyl chloride | Triethylamine | 86 |

Table 3: Biological Activity of Derivatives against a Target Kinase (e.g., FLT3)

Compound Type R Group IC₅₀ (nM)
Amide-1 Amide 4-Chlorophenyl 253
Amide-2 Amide Thiophen-2-yl 480
Sulf-1 Sulfonamide 4-Tolyl 185

| Sulf-3 | Sulfonamide | 4-Fluorophenyl | 150 |

Experimental Protocols

General Protocol for Amide Coupling (HATU)

This protocol describes a standard procedure for the formation of an amide bond between this compound and a carboxylic acid using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for Sulfonamide Synthesis

This protocol details a common method for synthesizing sulfonamides from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of choice (1.2 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • Triethylamine (TEA) (if using DCM as solvent) (2.0 eq)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (or DCM and TEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water or quench with 1N HCl if using pyridine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers sequentially with 1N HCl (to remove pyridine/TEA), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final sulfonamide.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol for In Vitro Kinase Inhibition Assay (FLT3)

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against a target kinase, such as Fms-like tyrosine kinase 3 (FLT3), which is relevant in acute myeloid leukemia (AML).[7]

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer to the desired final concentrations.

  • In a multi-well plate, add the test compound solution, the FLT3 enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP (at a concentration near its Km value). Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application in Target-Based Drug Discovery

Derivatives of this compound can be designed to inhibit specific signaling pathways implicated in diseases like cancer. For example, many receptor tyrosine kinases (RTKs) like FLT3 utilize downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway to promote cell proliferation and survival.[4] Inhibiting the kinase at the top of this cascade can effectively shut down these pro-growth signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Benzonitrile Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound represents a highly valuable and versatile scaffold for the synthesis of innovative drug candidates. The straightforward derivatization via amide and sulfonamide coupling allows for the rapid generation of focused libraries for biological screening. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the utility of this scaffold in their discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

References

Step-by-step guide for the reduction of the nitrile group in 3′-Aminobiphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitrile functional group is a fundamental transformation in organic synthesis, yielding primary amines that are crucial building blocks in the development of pharmaceuticals and other bioactive molecules. This document provides a detailed guide for the reduction of 3′-Aminobiphenyl-4-carbonitrile to (3′-aminobiphenyl-4-yl)methanamine. The resulting primary amine is a valuable intermediate for the synthesis of various compounds in medicinal chemistry and materials science.

This application note details two common and effective protocols for this transformation: catalytic hydrogenation using Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄). A comparison of various reduction methods is also presented to aid in selecting the most appropriate conditions based on laboratory capabilities and desired outcomes.

Reaction Scheme

Comparative Data of Reduction Methods

The selection of a reduction method for nitriles depends on factors such as substrate tolerance to reaction conditions, desired yield, and safety considerations. Below is a summary of common methods for the reduction of aromatic nitriles.

MethodReducing Agent/CatalystTypical SolventTemperaturePressureTypical YieldKey Considerations
Catalytic HydrogenationH₂, Raney® NickelEthanol, MethanolRoom Temp. - 50°C50 - 500 psi85-95%Economical for large scale; requires specialized high-pressure equipment; catalyst can be pyrophoric.[1][2]
Transfer Hydrogenation2-Propanol, Raney® Nickel2-PropanolRefluxAtmospheric80-90%Avoids the use of high-pressure hydrogen gas; milder conditions.[3]
Chemical ReductionLiAlH₄THF, Diethyl Ether0°C - Room Temp.Atmospheric80-90%A powerful reducing agent, but highly reactive with water and protic solvents; requires careful handling.[4][5][6]
Chemical ReductionKBH₄, Raney® NickelEthanolRoom Temp.Atmospheric85-95%A milder and safer alternative to LiAlH₄; good for functional group tolerance.[7][8]
Borane ReductionBH₃·THF or BH₃·SMe₂THFRefluxAtmospheric80-90%Generally offers good selectivity and functional group tolerance.[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol describes the reduction of 3′-Aminobiphenyl-4-carbonitrile using hydrogen gas and a Raney® Nickel catalyst. This method is often preferred for its high yield and the relative ease of product purification.

Materials:

  • 3′-Aminobiphenyl-4-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Ammonium Hydroxide (28-30%)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.5 g) with anhydrous ethanol (3 x 20 mL) to remove water. The catalyst is pyrophoric and should be kept wet with solvent at all times.

  • Reaction Setup: To a high-pressure reaction vessel, add 3′-Aminobiphenyl-4-carbonitrile (e.g., 5.0 g, 1 equivalent), anhydrous ethanol (100 mL), and ammonium hydroxide (5 mL). The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[2]

  • Catalyst Addition: Carefully add the washed Raney® Nickel to the reaction vessel under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-8 hours at room temperature. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. Quench the filter cake immediately with plenty of water.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude (3′-aminobiphenyl-4-yl)methanamine. The product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the potent reducing agent LiAlH₄. It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[4][6]

Materials:

  • 3′-Aminobiphenyl-4-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Deionized water

  • 15% Sodium Hydroxide solution

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF (50 mL) in the flask and cool the mixture to 0°C using an ice bath.

  • Substrate Addition: Dissolve 3′-Aminobiphenyl-4-carbonitrile (e.g., 5.0 g, 1 equivalent) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be gently heated to reflux if necessary to ensure completion.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C with an ice bath. Cautiously and slowly add deionized water (e.g., 'x' mL, where 'x' is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas.

  • Work-up: Following the water quench, add 15% aqueous sodium hydroxide solution (e.g., 'x' mL) dropwise, followed by more deionized water (e.g., '3x' mL).[9] A granular precipitate should form, which is easier to filter.

  • Filtration: Filter the resulting suspension through a pad of diatomaceous earth and wash the filter cake with THF.

  • Purification: Combine the filtrate and washes, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude (3′-aminobiphenyl-4-yl)methanamine. Further purification can be achieved by column chromatography.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow node_start Start node_reagents Combine Reactant, Ethanol, & NH4OH node_start->node_reagents node_catalyst Add Washed Raney® Nickel node_reagents->node_catalyst node_hydrogenation Hydrogenate (100 psi H2) node_catalyst->node_hydrogenation node_filtration Filter Through Celite® node_hydrogenation->node_filtration Reaction Complete node_concentration Concentrate Filtrate node_filtration->node_concentration node_purification Purify Product node_concentration->node_purification node_end End Product node_purification->node_end

Caption: Workflow for the catalytic hydrogenation of 3′-Aminobiphenyl-4-carbonitrile.

Logical Relationship of Reduction Methods

reduction_methods A Nitrile Reduction B Catalytic Hydrogenation A->B C Chemical Reduction A->C D H2 / Metal Catalyst (e.g., Raney® Ni, Pd/C) B->D E Transfer Hydrogenation (e.g., 2-Propanol / Raney® Ni) B->E F Hydride Reagents (e.g., LiAlH4) C->F G Borane Reagents (e.g., BH3-THF) C->G

Caption: Classification of common nitrile reduction methodologies.

References

Application Notes and Protocols: The Aminophenyl Benzonitrile Scaffold as a Versatile Building Block for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminophenyl benzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of enzyme inhibitors. The presence of a reactive amino group and a nitrile moiety on a phenyl ring system provides a unique combination of functionalities for targeted drug design. The amino group offers a convenient handle for introducing various substituents to optimize binding affinity and selectivity, while the benzonitrile group can participate in key interactions within enzyme active sites, such as hydrogen bonding and dipolar interactions.

While specific data on the direct use of 4-(3-Aminophenyl)benzonitrile as a building block for enzyme inhibitors is not extensively documented in readily available literature, its structural isomers and analogs, such as 4-(aminomethyl)-3-methylbenzonitrile and 3-Amino-4-(phenylamino)benzonitrile, have been successfully employed in the development of potent inhibitors for several critical enzyme targets. This document will provide a detailed overview of the applications of these related scaffolds, including quantitative data on inhibitor potency, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Featured Applications of the Aminophenyl Benzonitrile Scaffold

Derivatives of the aminophenyl benzonitrile core have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases, including cancer and metabolic disorders. Key examples include:

  • Kinase Inhibition: The aminophenyl benzonitrile framework is a common feature in many kinase inhibitors, which are crucial for regulating cellular processes. Dysregulation of kinase activity is a hallmark of numerous cancers.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes.

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases.

  • Son of Sevenless (Sos1) Inhibition: Sos1 is a guanine nucleotide exchange factor that activates KRAS, a key proto-oncogene. Inhibiting the Sos1-KRAS interaction is a promising strategy for cancer therapy.

  • HIF Prolyl Hydroxylase (PHD) Inhibition: PHDs are key regulators of the hypoxia-inducible factor (HIF) pathway. Their inhibition can be a therapeutic approach for anemia and ischemic diseases.

Data Presentation: Inhibitory Potency of Aminophenyl Benzonitrile Derivatives

The following tables summarize the inhibitory activities of various enzyme inhibitors synthesized using aminophenyl benzonitrile-related scaffolds.

Table 1: Kinase Inhibitory Activity of 4-Anilinoquinoline-3-carbonitrile Derivatives

CompoundTarget KinaseIC50 (nM)Reference
1aSrc30
2cSrc< 1.2
31aSrc1.2

Data from a study on the optimization of 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors. The core structure can be synthesized from precursors related to aminobenzonitriles.

Table 2: DPP-4 Inhibitory Activity of Benzonitrile-Containing Compounds

CompoundTarget Enzyme% Inhibition @ 10 µMReference
Alogliptin (benzonitrile-containing)DPP-4Potent (nM IC50)
Saxagliptin (cyano-containing)DPP-4Potent (nM IC50)

This table highlights the prevalence of the nitrile group in potent DPP-4 inhibitors, a class of molecules that can be explored from aminobenzonitrile starting materials.

Table 3: MAO-B Inhibitory Activity of Tosylated Acyl Hydrazone Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
3sMAO-B3.64
3tMAO-B5.69

Data from a study on tosylated acyl hydrazone derivatives, which can be synthesized from benzohydrazides, structurally related to derivatives of benzonitriles.

Experimental Protocols

Protocol 1: General Synthesis of Kinase Inhibitors from an Aminobenzonitrile Scaffold

This protocol describes a generalized approach for the synthesis of quinoline-based kinase inhibitors, a common scaffold derivable from aminobenzonitrile precursors.

Materials:

  • Substituted 3-aminobenzonitrile derivative

  • Substituted aniline

  • Appropriate cyclization reagent (e.g., ethyl acetoacetate)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Synthesis of the Aminobenzonitrile Core (if not commercially available): The synthesis of a substituted aminobenzonitrile can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

  • Cyclization to form the Quinoline Scaffold:

    • React the aminobenzonitrile derivative with a suitable cyclization partner, such as an α,β-unsaturated ketone or ester, under acidic or thermal conditions to form the quinoline ring system.

  • Functionalization of the Quinoline Core:

    • Introduce the desired aniline moiety at the C4 position of the quinoline ring via a Buchwald-Hartwig amination reaction.

    • To a flame-dried flask, add the halogenated quinoline-3-carbonitrile (1.0 eq), the desired aniline (1.2 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add the anhydrous solvent and heat the reaction mixture (typically 80-120 °C) until completion, monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Assay Setup:

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the kinase enzyme to all wells except the negative control.

    • Add the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of ATP remaining.

  • Data Analysis:

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening A This compound (or analog) B Chemical Modification (e.g., Acylation, Alkylation) A->B C Cyclization/ Coupling Reaction B->C D Purification (Chromatography) C->D E Enzyme Inhibition Assay D->E Test Compound F Data Analysis (IC50 Determination) E->F G Lead Compound Identification F->G kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Kinase Inhibitor (derived from Aminobenzonitrile) Inhibitor->RAF Inhibition Inhibitor->MEK Gene Gene Expression (Proliferation, Survival) TF->Gene logical_relationship Scaffold Aminophenyl Benzonitrile Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Potency Increased Potency (Lower IC50) SAR->Potency Selectivity Improved Selectivity SAR->Selectivity Properties Favorable ADME Properties SAR->Properties Lead Lead Compound Potency->Lead Selectivity->Lead Properties->Lead

Application Notes and Protocols for the Laboratory Scale Synthesis and Workup of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-(3-Aminophenyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 3-aminophenylboronic acid and 4-bromobenzonitrile. This method offers a straightforward and efficient route to the desired biphenyl compound. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the workflow.

Introduction

This compound is a bifunctional molecule featuring both an amino and a nitrile group on a biphenyl scaffold. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its tolerance of a wide variety of functional groups and generally mild reaction conditions make it an ideal choice for the synthesis of this compound.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as shown below:

Experimental Protocol

Materials:

  • 3-Aminophenylboronic acid

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-aminophenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

  • Reaction Mixture Assembly: Add the catalyst solution to the main reaction flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the reaction flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to a 7:3 mixture of hexanes and ethyl acetate).

  • Characterization:

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Determine the melting point of the purified solid. The literature melting point for this compound is 119-123 °C.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and purity of the final product.

Data Presentation

ParameterValue
Reactants
3-Aminophenylboronic acid1.0 eq
4-Bromobenzonitrile1.0 eq
Reagents & Catalyst
Palladium(II) acetate0.02 eq
Triphenylphosphine0.08 eq
Potassium carbonate2.0 eq
Solvent Toluene:Water (3:1, degassed)
Reaction Conditions
Temperature85-90 °C (Reflux)
Reaction Time4-6 hours
Product Characterization
AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₃H₁₀N₂
Molecular Weight194.23 g/mol
Melting Point119-123 °C (literature)
Yield
Theoretical Yield(To be calculated based on starting material amounts)
Actual Yield(To be determined experimentally)

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization A Combine Reactants: 3-Aminophenylboronic acid, 4-Bromobenzonitrile, K₂CO₃ B Add Catalyst: Pd(OAc)₂/PPh₃ A->B C Add Degassed Solvent: Toluene/Water B->C D Heat to Reflux (85-90 °C) C->D E Cool to RT D->E Reaction Complete F Dilute with Ethyl Acetate & Water E->F G Separate Layers F->G H Extract Aqueous Layer G->H I Wash with Brine H->I J Dry with MgSO₄ I->J K Concentrate J->K L Column Chromatography K->L Crude Product M Characterize Product: MP, NMR, IR, MS L->M Pure Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale. The use of the Suzuki-Miyaura cross-coupling reaction ensures a high-yielding and efficient process. The detailed workup and purification procedures will allow for the isolation of a high-purity product suitable for further applications in research and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 4-(3-Aminophenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to help you overcome common challenges, particularly low reaction yields.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily via a two-step route involving a Suzuki-Miyaura coupling followed by a nitro group reduction.

Part 1: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile and 4-Nitrophenylboronic Acid

Issue 1: Low to No Conversion of Starting Materials

  • Question: My Suzuki-Miyaura coupling reaction between 3-bromobenzonitrile and 4-nitrophenylboronic acid is showing low or no conversion to the desired 4-(3-nitrophenyl)benzonitrile. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is fresh and has been stored under an inert atmosphere to prevent deactivation. For electron-deficient aryl bromides like 3-bromobenzonitrile, more robust catalyst systems, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos), may be more effective.[1]

    • Inadequate Base: The base is crucial for the transmetalation step.[1] The choice of base can significantly impact the reaction rate and yield. While sodium carbonate (Na₂CO₃) is commonly used, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially for challenging couplings.[1]

    • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation through oxidation. Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[2]

    • Suboptimal Temperature: Suzuki couplings often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2] If the reaction is sluggish, a gradual increase in temperature may be beneficial.

Issue 2: Significant Formation of Side Products

  • Question: I am observing significant byproduct formation in my reaction mixture, which is complicating purification and lowering my yield. What are the common side products and how can I minimize them?

  • Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.

    • Homocoupling: The formation of biphenyl from the coupling of two boronic acid molecules is a common side reaction, often exacerbated by the presence of oxygen.[3] To minimize this, ensure thorough degassing of your reaction mixture and use a Pd(0) precatalyst or a system that rapidly generates the active Pd(0) species.

    • Dehalogenation: The starting aryl bromide can be reduced to benzonitrile, a process known as dehalogenation. This can occur if there are sources of hydride in the reaction, such as certain bases or impurities in the solvent. Using high-purity solvents and screening different bases can help mitigate this issue.

    • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene (in this case, nitrobenzene). This is more likely to occur in the presence of water and at elevated temperatures. Using anhydrous solvents or a biphasic system with careful control over the water content can be beneficial. The use of potassium trifluoroborate salts instead of boronic acids can also reduce the incidence of protodeboronation.

Part 2: Reduction of 4-(3-Nitrophenyl)benzonitrile

Issue 3: Incomplete Reduction of the Nitro Group

  • Question: The reduction of 4-(3-nitrophenyl)benzonitrile to this compound is incomplete. How can I drive the reaction to completion?

  • Answer: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions.

    • Choice and Stoichiometry of Reducing Agent: For a clean and selective reduction, stannous chloride (SnCl₂) in a polar protic solvent like ethanol is a reliable method.[1] Ensure that a sufficient excess of the reducing agent (typically 4-5 equivalents) is used.[1] Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method.[4]

    • Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For SnCl₂ reductions, refluxing in ethanol for 2-4 hours is often sufficient.[1]

    • Catalyst Poisoning (for Catalytic Hydrogenation): If using catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst. Ensure the purity of your 4-(3-nitrophenyl)benzonitrile and use high-purity solvents.

Issue 4: Formation of Over-reduced or Side Products

  • Question: I am observing byproducts other than the desired aniline. What are these and how can I avoid their formation?

  • Answer: While the reduction of a nitro group to an amine is generally a robust reaction, side products can form under certain conditions.

    • Reduction of the Nitrile Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the nitrile group in addition to the nitro group. Milder and more chemoselective reagents like SnCl₂ or catalytic hydrogenation under controlled conditions are preferred to avoid this.

    • Intermediates: In some cases, intermediates such as nitroso or hydroxylamine compounds may be present if the reduction is not complete. Ensuring sufficient reducing agent and adequate reaction time will help to fully convert these intermediates to the amine.

Data Presentation

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of 3-bromobenzonitrile with 4-nitrophenylboronic acid under various reaction conditions. This data is compiled from literature reports of similar reactions and serves as a guide for reaction optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O8012~85-95
2Pd(dppf)Cl₂ (2)-K₃PO₄ (2)Dioxane10018>90
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018High
4Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Dioxane805~91

Yields are based on reactions with structurally similar electron-deficient aryl bromides and may vary for the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Nitrophenyl)benzonitrile via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Bromobenzonitrile (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile, 4-nitrophenylboronic acid, sodium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add a degassed 4:1:1 mixture of toluene, ethanol, and water.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 4-(3-nitrophenyl)benzonitrile as a solid.

Protocol 2: Reduction of 4-(3-Nitrophenyl)benzonitrile to this compound

This protocol utilizes stannous chloride for a chemoselective reduction.[1]

Materials:

  • 4-(3-Nitrophenyl)benzonitrile (1.0 equiv)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)[1]

  • Absolute ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-nitrophenyl)benzonitrile in absolute ethanol.

  • Addition of Reducing Agent: To the stirred solution, add stannous chloride dihydrate portion-wise. The addition may be exothermic, so control the rate of addition.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is neutral to slightly basic (pH 7-8). A precipitate of tin salts will form.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_conversion Low or No Conversion? start->check_conversion check_catalyst Check Catalyst Activity (Freshness, Loading, Type) check_conversion->check_catalyst Yes side_products Significant Side Products? check_conversion->side_products No check_base Evaluate Base (Strength, Solubility) check_catalyst->check_base check_conditions Optimize Conditions (Temperature, Degassing) check_base->check_conditions minimize_homocoupling Minimize Homocoupling (Degas, Pd(0) source) side_products->minimize_homocoupling Yes purification_issue Purification Issues side_products->purification_issue No minimize_dehalogenation Minimize Dehalogenation (Pure Solvents, Screen Base) minimize_homocoupling->minimize_dehalogenation minimize_protodeboronation Minimize Protodeboronation (Anhydrous, K-trifluoroborate) minimize_dehalogenation->minimize_protodeboronation

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Synthesis_Pathway cluster_0 Suzuki-Miyaura Coupling cluster_1 Nitro Group Reduction SM1 3-Bromobenzonitrile Intermediate 4-(3-Nitrophenyl)benzonitrile SM1->Intermediate Pd Catalyst, Base SM2 4-Nitrophenylboronic Acid SM2->Intermediate Pd Catalyst, Base Product This compound Intermediate->Product Reducing Agent (e.g., SnCl2)

Caption: Synthetic pathway for this compound.

References

Troubleshooting side reactions in the synthesis of 3′-Aminobiphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the synthesis of 3′-Aminobiphenyl-4-carbonitrile, a key intermediate in many research and development applications. The synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, can be susceptible to several side reactions that impact yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are the common causes?

A1: Low or no yield in a Suzuki coupling reaction for this target molecule often points to issues with the catalyst, reagents, or reaction atmosphere.

  • Catalyst Inactivity: The active Pd(0) catalyst is crucial. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. The amine or nitrile functionalities on the starting materials can sometimes coordinate with the palladium center, inhibiting its activity.

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized into an inactive state. It is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[1][2]

  • Poor Reagent Quality: Water contamination, particularly in the boronic acid or solvents, can lead to a significant side reaction called protodeboronation, where the boronic acid is converted back to an arene (e.g., benzonitrile).[3]

  • Inappropriate Base or Ligand: The choice of base and ligand is critical for an efficient reaction. The base is essential for the transmetalation step, and the ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[4][5][6]

Q2: I'm observing a significant amount of homocoupling byproduct (e.g., 4,4'-biphenyldicarbonitrile or 3,3'-diaminobiphenyl). How can I minimize this?

A2: Homocoupling of the boronic acid is a prevalent side reaction, often driven by the presence of oxygen or issues with catalyst turnover.[1][4][7]

  • Strict Exclusion of Oxygen: This is the most critical factor. Oxygen can promote the oxidative homocoupling pathway.[2] Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Use flame-dried glassware and maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can favor the desired cross-coupling pathway over homocoupling.[4][7]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.3 equivalents) is common, a large excess can increase the rate of homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My starting materials are consumed, but the main byproduct is benzonitrile or aniline. What is causing this?

A3: This issue points directly to protodeboronation (or protodeborylation), a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[3][7]

  • Source of Protons: The most common source of protons is water. Ensure all reagents, solvents, and the base are anhydrous. Using freshly opened solvents or properly dried reagents is crucial.

  • Reaction pH: The stability of boronic acids is pH-dependent. Both acidic and basic conditions can promote protodeboronation.[3] The choice of base is important; sometimes switching from a carbonate base to a phosphate or fluoride base can mitigate the issue.

  • Temperature and Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of protodeboronation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Boronic Acid Stability: Some aryl boronic acids are inherently less stable. Using a boronate ester (e.g., a pinacol ester) instead of the boronic acid can suppress protodeboronation as they release the boronic acid slowly into the reaction medium.[3][7]

Q4: My final product is contaminated with a compound containing a carboxylic acid or amide group. How did this form?

A4: The nitrile group (-CN) in 3′-Aminobiphenyl-4-carbonitrile (or the 4-bromobenzonitrile starting material) is susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding amide (-CONH₂) or carboxylic acid (-COOH).[8][9][10]

  • Harsh pH Conditions: This side reaction is catalyzed by strong acids or bases, especially at elevated temperatures.[11][12] If your reaction uses a strong base (like NaOH or KOH) or if the workup procedure involves strongly acidic or basic aqueous solutions for extended periods, hydrolysis can occur.

  • Mitigation Strategies:

    • Use milder bases for the coupling reaction (e.g., K₂CO₃, K₃PO₄).

    • During the aqueous workup, neutralize the reaction mixture carefully and avoid prolonged exposure to highly acidic or basic conditions.

    • If purification involves chromatography, ensure the silica gel is not acidic. It can be neutralized by washing with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

Visual Troubleshooting and Reaction Pathways

The following diagrams illustrate the logical troubleshooting workflow and the key reaction pathways involved in the synthesis.

TroubleshootingWorkflow start Low Yield or Reaction Failure cause1 Catalyst Inactivity start->cause1 cause2 Presence of Oxygen start->cause2 cause3 Poor Reagent Quality (e.g., water) start->cause3 cause4 Homocoupling start->cause4 cause5 Protodeboronation start->cause5 solution1 Use Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Load cause1->solution1 solution2 Thoroughly Degas Solvents Use Inert Atmosphere (N2/Ar) cause2->solution2 solution3 Use Anhydrous Reagents Use Boronate Ester cause3->solution3 cause4->solution1 cause4->solution2 solution4 Optimize Stoichiometry Slow Reagent Addition cause4->solution4 cause5->solution3 cause6 Nitrile Hydrolysis solution5 Use Milder Base Control Workup pH cause6->solution5 sub_issue1 Homocoupling Byproduct sub_issue1->cause4 sub_issue2 Protodeboronation Byproduct sub_issue2->cause5 sub_issue3 Acid/Amide Impurity sub_issue3->cause6 ReactionPathways cluster_reactants Starting Materials A 3-Bromoaniline desired_product Desired Product 3'-Aminobiphenyl-4-carbonitrile A->desired_product Suzuki Coupling (Desired Pathway) B (4-Cyanophenyl)boronic Acid B->desired_product Suzuki Coupling (Desired Pathway) side_product1 Homocoupling Product Biphenyl-4,4'-dicarbonitrile B->side_product1 Homocoupling (O2 promotes) side_product2 Protodeboronation Product Benzonitrile B->side_product2 Protodeboronation (H2O promotes) C Pd(0) Catalyst + Base C->desired_product Suzuki Coupling (Desired Pathway) side_product3 Hydrolysis Product 3'-Aminobiphenyl-4-carboxylic Acid desired_product->side_product3 Nitrile Hydrolysis (Strong Acid/Base)

References

Technical Support Center: Purification of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-(3-Aminophenyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for polar aromatic amines like this compound are recrystallization and column chromatography.[1] For larger quantities where the product is crystalline, recrystallization is often the more practical and scalable method.[1] Column chromatography is preferred for complex mixtures of impurities or when an exceptionally high degree of purity is required.[1]

Q2: What are the likely impurities in a sample of crude this compound?

A2: Impurities largely depend on the synthetic route. A common method for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[2] If this route is used, potential impurities include:

  • Unreacted Starting Materials: Residual precursors such as a halobenzonitrile and an aminophenylboronic acid.

  • Homo-coupled Byproducts: Biphenyl compounds formed from the coupling of two molecules of the same starting material.[3]

  • Catalyst Residues: Traces of the palladium catalyst used in the coupling reaction.[4]

  • Inorganic Salts: Byproducts from the base used in the reaction.[5]

  • Solvent Residues: Residual solvents from the reaction and initial workup.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:[1]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and separating it from impurities.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool to assess the number of components in the crude mixture and to monitor the progress of purification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying the mass of unknown impurities.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing. The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound, causing it to melt.[6] Impurities may also be lowering the melting point.[7]Add a larger volume of the hot solvent to decrease concentration. Switch to a lower-boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][6]
Poor or no crystal formation upon cooling. Too much solvent was used, preventing the solution from reaching supersaturation. The compound may be highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by carefully boiling off some of the solvent and then allow it to cool again.[6] If recovery is still low, choose a solvent in which the compound is less soluble when cold or use a co-solvent system.[8]
Crystals are colored, but the pure compound should be off-white. Colored impurities are co-crystallizing with the product.Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Note that charcoal can also adsorb some of the desired product, potentially reducing the yield.[1][6] A second recrystallization may be necessary.
Product does not dissolve in the chosen solvent. The solvent is not polar enough to dissolve the polar this compound molecule.Select a more polar solvent. Good starting points for polar amines include ethanol, methanol, or an ethanol/water mixture.[1] Alternatively, use a co-solvent (solvent pair) system: dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.[1]
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Compound streaks or shows significant tailing on the column. The basic amine group is interacting strongly with the acidic silanol groups on the surface of the silica gel.[9]Add a small amount of a competing base, such as triethylamine (~0.5-1%), to the eluent.[9] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Compound does not move from the origin (Rf = 0). The eluent is not polar enough to move the compound along the stationary phase.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar, a more polar solvent system like dichloromethane/methanol may be required.[1]
Poor separation of the product from impurities. The polarity of the eluent is too high, causing all components to elute together. The column may have been packed improperly.Decrease the polarity of the eluent to increase the separation between spots on a TLC plate before running the column.[6] Ensure the column is packed uniformly without any cracks or air bubbles.

Data Presentation

The following table provides an illustrative example of purity assessment at different stages of the purification process. Actual values will vary based on the specific reaction and purification efficiency.

Purification Stage Method of Analysis Purity (%) (Illustrative) Notes
Crude ProductHPLC75%Contains starting materials and byproducts.
After Recrystallization (1x)HPLC95%Most impurities removed, some may remain.
After Column ChromatographyHPLC>99%High purity suitable for most applications.
Final ProductHPLC, NMR>99.5%Confirmed structure and high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The ideal solvent or solvent system should be determined by small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water, toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to form a slurry. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid has just dissolved completely.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[1]

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals under vacuum or in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a standard procedure for flash column chromatography, which may require optimization based on TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol system)

  • Triethylamine (optional)

  • Sand

  • Collection tubes

Methodology:

  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of the desired product from impurities, ideally with an Rf value of 0.2-0.4 for the product.[6] For this basic compound, adding ~0.5-1% triethylamine to the eluent is recommended.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for compounds that are not very soluble in the eluent, use a "dry loading" method: dissolve the crude product in a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

Purification Troubleshooting Workflow

G Troubleshooting Workflow for Purifying this compound start Start: Crude Product assess_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->assess_purity decision_crystalline Is the crude product a solid/crystalline? assess_purity->decision_crystalline recrystallization Attempt Recrystallization decision_crystalline->recrystallization Yes column_chromatography Perform Column Chromatography (Consider adding Et3N to eluent) decision_crystalline->column_chromatography No / Oily / Complex Mixture recrystallization_ok Is purity acceptable (>95%)? recrystallization->recrystallization_ok oiling_out Troubleshoot: Oiling Out - Change solvent - Use seed crystal recrystallization->oiling_out If problem poor_recovery Troubleshoot: Poor Recovery - Concentrate filtrate - Change solvent recrystallization->poor_recovery If problem recrystallization_ok->column_chromatography No end_product Final Pure Product recrystallization_ok->end_product Yes column_ok Is purity acceptable (>99%)? column_chromatography->column_ok streaking Troubleshoot: Streaking - Add Et3N to eluent - Check column packing column_chromatography->streaking If problem column_ok->recrystallization No, but cleaner column_ok->end_product Yes

Caption: A decision-making workflow for purifying crude this compound.

References

Optimizing reaction conditions for the synthesis of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(3-aminophenyl)benzonitrile. This valuable biaryl molecule, featuring both an amino and a nitrile functional group, is a key building block in medicinal chemistry and materials science. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium catalyst is sensitive to air and moisture and may have degraded.- Use a fresh batch of the palladium catalyst. - Consider using a more air-stable pre-catalyst. - Ensure ligands are stored under an inert atmosphere.
Inappropriate Base: The selected base may not be strong enough or soluble enough to effectively activate the boronic acid.- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base is critical for the transmetalation step.
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to catalyst decomposition.- Cautiously increase the temperature if the reaction is sluggish, monitoring for any signs of degradation.
Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.- Thoroughly degass the reaction mixture and solvents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Formation of Significant Side Products Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.- Improve the degassing procedure to rigorously exclude oxygen. - Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.- Use a milder base or a lower reaction temperature. - Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.
Formation of Impurities from Ligands: Some phosphorus-containing ligands can lead to the formation of phenylated impurities.- If significant impurities are observed, consider using a different phosphine ligand or a ligandless protocol if applicable.
Difficulty in Product Purification Co-elution with Starting Materials or Side Products: The polarity of the product may be similar to that of the unreacted starting materials or byproducts.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Recrystallization from a suitable solvent system can be an effective purification method.
Presence of Palladium Residues: Residual palladium can contaminate the final product.- After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like EDTA to remove residual palladium.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction typically involves the coupling of 3-aminophenylboronic acid with 4-bromobenzonitrile.

Q2: Which palladium catalyst is best suited for this synthesis?

A2: The choice of palladium catalyst can significantly impact the reaction's success. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and pre-catalysts like Pd₂(dba)₃ used in conjunction with a phosphine ligand (e.g., SPhos, XPhos). The optimal catalyst may need to be determined empirically for your specific conditions.[3]

Q3: How does the amino group on the 3-aminophenylboronic acid affect the reaction?

A3: The amino group is electron-donating, which can be beneficial for the reaction. However, it can also coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand and reaction conditions can help to mitigate this effect.

Q4: What are the key reaction parameters to optimize for a successful synthesis?

A4: The key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the reaction time. A thorough screening of these conditions is often necessary to achieve high yields and purity.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to determine when the starting materials have been consumed and the product has formed.

Q6: What is a typical workup and purification procedure for this reaction?

A6: A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with water and brine, and drying it over an anhydrous salt like sodium sulfate. The crude product is then often purified by column chromatography on silica gel or by recrystallization.[4]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.

Reaction Scheme:

A representative reaction scheme for the synthesis.

Materials:

  • 3-Aminophenylboronic acid

  • 4-Bromobenzonitrile

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., a mixture of 1,4-dioxane and water or toluene and water)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction flask, add 3-aminophenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (2.0 equivalents of K₂CO₃).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified this compound by appropriate analytical techniques (e.g., NMR, mass spectrometry, and melting point).

Data Presentation

The following tables provide representative data for the optimization of Suzuki-Miyaura coupling reactions, which can be adapted for the synthesis of this compound.

Table 1: Effect of Different Bases on Reaction Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O9085
2K₃PO₄Dioxane/H₂O9092
3Cs₂CO₃Dioxane/H₂O9088
4Na₂CO₃Toluene/H₂O10075

Table 2: Effect of Different Solvents on Reaction Yield

EntrySolventBaseTemperature (°C)Yield (%)
1Toluene/H₂OK₃PO₄10082
2Dioxane/H₂OK₃PO₄9092
3DMFK₃PO₄11078
4Acetonitrile/H₂OK₃PO₄8070

Table 3: Effect of Different Palladium Catalysts on Reaction Yield

EntryCatalystLigandBaseSolventYield (%)
1Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O88
2PdCl₂(dppf)-K₃PO₄Dioxane/H₂O91
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O95
4Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O85

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Seal & Purge Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Degassed Solvents Reaction Reaction Solvent Addition->Reaction Heat & Stir Monitoring Monitoring Reaction->Monitoring TLC/HPLC Workup Workup Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Crude Product Characterization Characterization Purification->Characterization Pure Product

A general experimental workflow for the synthesis.

References

Technical Support Center: Crystallization of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile relevant to its crystallization?

A1: 3′-Amino-[1,1′-biphenyl]-4-carbonitrile is a solid that typically appears as white crystals or a crystalline powder.[1] Its biphenyl structure suggests some degree of non-polarity, while the amino and nitrile functional groups introduce polarity, influencing its solubility. It is known to be soluble in organic solvents such as ethanol, methanol, and chloroform, and is insoluble in water.[1]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Given its solubility profile, common solvents for the crystallization of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile include alcohols like methanol and ethanol.[1] Methanol, in particular, is often a good choice for biphenyl compounds as it provides a desirable solubility gradient with temperature changes.[2] Solvent mixtures, such as methanol/dichloromethane or ethyl acetate, may also be effective.[3] A systematic approach to solvent selection is recommended, starting with solvents in which the compound has limited solubility at room temperature but is fully soluble at elevated temperatures.[4][5]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or if the boiling point of the solvent is close to the melting point of the compound.[6] To address this, you can try reheating the solution and adding more solvent to decrease the concentration. Subsequently, allow the solution to cool more slowly.[6] If oiling out persists, consider using a different solvent system.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6] To maximize your yield, ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to decrease the solubility of the compound.[7] You can also attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.

Q5: The crystals are forming too quickly and are very small. How can I obtain larger crystals?

A5: Rapid crystallization often traps impurities within the crystal lattice.[2] To promote the growth of larger, purer crystals, a slower cooling rate is necessary.[5] After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature before transferring it to a colder environment like an ice bath. Insulating the flask can also help to slow down the cooling process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- The cooling time is insufficient.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[7]- If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble, but is miscible with the primary solvent).- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7]- Add a seed crystal of the pure compound.[7]- Allow the solution to cool for a longer period or at a lower temperature.
Compound "oils out" (forms a liquid layer). - The solution is supersaturated at a temperature above the compound's melting point.- The compound is impure, leading to a melting point depression.- Reheat the solution to dissolve the oil and add more solvent. Allow for slower cooling.[6]- Consider using a different solvent or a solvent pair.[4][5]- If impurities are suspected, consider a pre-purification step such as column chromatography or treatment with activated charcoal to remove colored impurities.[8]
Crystals are colored or appear impure. - Colored impurities are present in the crude material.- Impurities have been trapped within the crystal lattice due to rapid crystallization.- Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.- Ensure the crystallization process is slow to allow for the selective incorporation of the desired molecules into the crystal lattice.[2]
Low recovery of the purified compound. - Too much solvent was used.- The compound has significant solubility in the solvent at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required for dissolution.[6]- Cool the solution in an ice bath to minimize solubility.[7]- To prevent premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent. The excess solvent can be evaporated before cooling.
Crystals are very fine or needle-like. - The rate of cooling is too fast.- The solution is highly supersaturated.- Allow the solution to cool to room temperature slowly before placing it in a cooling bath. Insulating the flask can help.- Use a slightly larger volume of solvent to reduce the level of supersaturation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves 3′-Amino-[1,1′-biphenyl]-4-carbonitrile well at high temperatures but poorly at low temperatures.

  • Solvent Selection: Test the solubility of a small amount of the crude compound in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate) at room temperature and at their boiling points to find a suitable solvent.

  • Dissolution: Place the crude 3′-Amino-[1,1′-biphenyl]-4-carbonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization

This method is useful when a single suitable solvent cannot be identified. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

  • Solvent Pair Selection: Identify a solvent that readily dissolves the compound at room temperature (the "good" solvent) and another solvent in which the compound is poorly soluble (the "anti-solvent"). Ensure the two solvents are miscible (e.g., methanol and water, or dichloromethane and hexane).

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution with swirling until the solution becomes cloudy (turbid), indicating the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from the single-solvent recrystallization protocol, using the solvent mixture or the pure anti-solvent for washing.

Visualizations

experimental_workflow General Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool_slow Slow Cooling to Room Temperature dissolve->cool_slow No Solid Impurities hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile.

troubleshooting_logic Troubleshooting Poor Crystallization start Poor Crystallization Observed check_saturation Is the solution supersaturated? start->check_saturation check_oiling Is the compound 'oiling out'? check_saturation->check_oiling Yes induce_nucleation Induce Nucleation check_saturation->induce_nucleation No concentrate Evaporate Excess Solvent check_oiling->concentrate No, No Crystals add_solvent Add More Solvent check_oiling->add_solvent Yes induce_nucleation->concentrate add_antisolvent Add Anti-solvent induce_nucleation->add_antisolvent scratch Scratch Flask induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed slow_cool Cool More Slowly add_solvent->slow_cool change_solvent Change Solvent System slow_cool->change_solvent Still Oiling Out

Caption: A logical guide to troubleshooting common crystallization problems.

References

Technical Support Center: Preventing Oxidation of 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to prevent the unwanted oxidation of the amino group in 4-(3-Aminophenyl)benzonitrile during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound so susceptible to oxidation? A1: The primary amino group (-NH₂) is an electron-donating group, which makes the attached aromatic ring electron-rich.[1] This high electron density makes the molecule prone to losing electrons, the fundamental process of oxidation.[1] This reactivity is common to anilines and their derivatives, making them sensitive to various oxidizing conditions, including atmospheric oxygen.[2][3]

Q2: What are the common visual signs that my compound is oxidizing? A2: The most immediate indicator of oxidation is a change in color.[1] Pure this compound is typically a solid that is off-white or light yellow.[4] Upon oxidation, the material or its solution may turn yellow, brown, dark green, or even black.[1] This is due to the formation of highly colored impurities such as nitro compounds, quinones, or polymeric aniline species.[1][5]

Q3: What are the primary strategies to prevent the oxidation of the amino group? A3: There are three main strategies to mitigate or prevent oxidation:

  • Working Under an Inert Atmosphere: This is a highly effective method that involves displacing oxygen from the reaction environment by using an inert gas like nitrogen (N₂) or argon (Ar).[1][6]

  • Using Protecting Groups: This strategy involves temporarily and reversibly masking the amino group to decrease its reactivity.[1][7][8] The amine is converted into a less reactive functional group, such as an amide or carbamate, which can be removed after subsequent reaction steps are complete.[7][8]

  • pH Control: The rate of aniline oxidation can be significantly influenced by the pH of the reaction medium.[1]

Q4: When should I use a protecting group versus simply working under an inert atmosphere? A4: The choice depends on the reaction conditions.

  • Inert Atmosphere: Sufficient for reactions involving mild, non-oxidizing reagents where the primary concern is exposure to atmospheric oxygen.

  • Protecting Groups: Necessary when the reaction involves strong oxidizing agents, potent electrophiles, or conditions where the nucleophilicity of the amine would lead to unwanted side reactions.[7] Protecting the amine as an acetanilide, for example, makes the group less activating and prevents unwanted oxidation.[1]

Q5: How do I choose the most suitable protecting group for my experiment? A5: The best protecting group depends on the overall synthetic route, particularly the conditions of subsequent reactions and the required deprotection step. The most common choices are those that form amides or carbamates.[7] An acetyl (Ac) group is robust and cost-effective, while carbamates like Boc, Cbz, and Fmoc offer different deprotection conditions (acidic, hydrogenolysis, or basic, respectively), allowing for orthogonal strategies in complex syntheses.[7][8][9]

Troubleshooting Guide

Issue Probable Cause Recommended Solution(s)
My reaction solution turns dark brown or black after adding a reagent (e.g., a metal salt). The aniline is likely oxidizing upon contact with atmospheric oxygen, a process that can be catalyzed by the added reagent.[1]1. Rerun Under Inert Atmosphere: Perform the reaction under a strict nitrogen or argon atmosphere. Ensure all solvents are thoroughly degassed prior to use.[1][6] 2. Control Temperature: Add reagents slowly at a reduced temperature to minimize the rate of any oxidative side reactions.[1] 3. Protect the Amine: If the problem persists, use a protecting group like Acetyl (Ac) to reduce the amine's reactivity.[1]
TLC or LC-MS analysis shows a complex mixture of products, including potential nitro or azo compounds. The amino group is being directly oxidized by one of the reagents or by the reaction conditions. Common oxidizing agents can convert the amine to nitro or azo derivatives.[5][10]1. Employ a Protecting Group: This is the most reliable solution. Convert the amine to an acetanilide or a carbamate (e.g., Boc) before proceeding with the reaction.[7] This masks the amine's reactivity.[8] 2. Re-evaluate Reagents: Ensure none of your reagents are unnecessarily strong oxidizers. If possible, substitute with milder alternatives.
My stored this compound has darkened over time. The compound is undergoing slow air oxidation, which can be accelerated by exposure to light and impurities.[3]1. Proper Storage: Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place.[11] For long-term stability, storing under an inert atmosphere is recommended. 2. Purification: Before use, purify the discolored material by recrystallization or column chromatography to remove oxidative impurities.

Data Presentation

Table 1: Comparison of Strategies for Preventing Amino Group Oxidation

StrategyPrincipleTypical EffectivenessWhen to UseLimitations
Inert Atmosphere Exclusion of atmospheric oxygen (O₂), a common oxidant.[1][6]HighFor reactions sensitive to air, using mild, non-oxidizing reagents.Ineffective against reagents that are themselves oxidizing agents.
Protecting Groups Reversible conversion of the amine to a less reactive functional group (e.g., amide, carbamate).[7][8]Very HighFor reactions with strong oxidants, strong electrophiles, or when amine nucleophilicity is problematic.Adds two steps to the synthesis (protection and deprotection), which may lower the overall yield.[8]
pH Control The rate of oxidation is often pH-dependent; adjusting pH can slow the reaction.[1]ModerateWhen reaction conditions are flexible and a specific pH range can be maintained to disfavor oxidation.The optimal pH for stability may not be compatible with the desired reaction conditions.
Antioxidants Addition of a sacrificial agent that is more easily oxidized than the amine.[1]ModerateIn formulations or reaction mixtures where the addition of another component is acceptable.Can complicate purification; the antioxidant or its byproducts must be easily separable.

Table 2: Comparison of Common Amine Protecting Groups

Protecting GroupProtection ReagentStabilityDeprotection Conditions
Acetyl (Ac) Acetic Anhydride or Acetyl ChlorideStable to acidic and catalytic hydrogenation conditions.Strong acid (e.g., HCl) or base (e.g., NaOH) hydrolysis.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Stable to bases, nucleophiles, and catalytic hydrogenation.[7]Strong acids (e.g., TFA, HCl).[7][8]
Benzyloxycarbonyl (Cbz/Z) Benzyl ChloroformateStable to acidic and basic conditions.[7]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][9]
9-Fluorenylmethoxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSuStable to acidic conditions and hydrogenolysis.[7]Mild bases (e.g., Piperidine).[7][8]

Visualizations

G start Start: Reaction with This compound check_reagents Are reagents or conditions strongly oxidizing/electrophilic? start->check_reagents protect Use Protecting Group Strategy (e.g., Acetylation) check_reagents->protect  Yes inert Work Under Inert Atmosphere (N2 or Ar) check_reagents->inert No   run_rxn_p 1. Protect Amine 2. Run Reaction 3. Deprotect Amine protect->run_rxn_p run_rxn_i Run Reaction inert->run_rxn_i end End: Isolated Product run_rxn_p->end run_rxn_i->end

Caption: Decision workflow for selecting an appropriate oxidation prevention strategy.

G cluster_0 Protection Phase cluster_1 Main Reaction cluster_2 Deprotection Phase start_mat This compound (Reactive Amine) protection React with Protecting Agent (e.g., Acetic Anhydride) start_mat->protection protected_int Protected Intermediate (Stable Amide) protection->protected_int main_rxn Perform Desired Transformation on Another Part of Molecule protected_int->main_rxn deprotection Remove Protecting Group (e.g., Acid Hydrolysis) main_rxn->deprotection final_product Final Product with Free Amino Group deprotection->final_product

Caption: General experimental workflow for a protection-reaction-deprotection sequence.

Detailed Experimental Protocols

Protocol 1: General Procedure for Handling Under an Inert Atmosphere

  • Apparatus Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stir bar). Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Atmosphere Purge: Connect the apparatus to a Schlenk line or a balloon filled with inert gas. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.[6]

  • Solvent Degassing: Degas all reaction solvents immediately before use. This can be achieved by sparging with an inert gas for 15-30 minutes, or by using the freeze-pump-thaw method for more sensitive reactions.

  • Reagent Addition: Dissolve this compound and other solid reagents in the degassed solvent within the reaction flask under a positive pressure of inert gas. Add liquid reagents via a gas-tight syringe.

  • Reaction: Stir the reaction mixture under a constant positive pressure of inert gas for the required duration. Monitor the gas flow using an oil bubbler.

  • Work-up: Upon completion, cool the reaction to room temperature. Conduct the work-up and purification steps as quickly as possible to minimize air exposure.

Protocol 2: Protection of the Amino Group as an Acetanilide

  • Dissolve Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Acetic Anhydride: While stirring, slowly add 1.1 equivalents of acetic anhydride dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quench and Extract: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected product, N-(3-(4-cyanophenyl)phenyl)acetamide.

Protocol 3: Deprotection of the Acetanilide Group (Acid Hydrolysis)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the protected acetanilide compound in a mixture of ethanol and 6M aqueous hydrochloric acid (HCl).

  • Reflux: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated NaOH solution until the pH is basic (~8-9).

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.

References

Improving the solubility of 4-(3-Aminophenyl)benzonitrile for reaction scale-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Aminophenyl)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis and scale-up, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data is limited in publicly available literature, the structure of this compound, possessing both a polar amino group and a relatively nonpolar biphenyl nitrile backbone, suggests a varied solubility profile. It is expected to be sparingly soluble in non-polar solvents and show increased solubility in polar organic solvents. The presence of the amino group allows for hydrogen bonding, which enhances solubility in protic solvents.[1]

Q2: Which solvents are recommended for dissolving this compound for a reaction?

A2: Based on its structure and data from similar compounds, a range of polar solvents should be considered. For reactions, especially at scale, it is crucial to select a solvent that not only dissolves the starting material but is also compatible with the reaction conditions (e.g., temperature, reagents). The following table provides a starting point for solvent screening.

Q3: How can I improve the dissolution rate of this compound?

A3: Several methods can be employed to increase the dissolution rate:

  • Heating: Gently warming the solvent mixture can significantly increase both the solubility and the rate of dissolution.[1]

  • Agitation: Continuous stirring or sonication helps to break down solid aggregates and increase the surface area contact between the solute and the solvent.

  • Particle Size Reduction: Grinding the solid material to a finer powder before adding it to the solvent will increase the surface area and can lead to faster dissolution.

Q4: What are the common challenges when scaling up reactions involving this compound?

A4: Scaling up reactions introduces several challenges that may not be apparent at the lab scale. Key considerations include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become problematic in large reactors. Proper temperature control is critical.

  • Mass Transfer and Mixing: Ensuring homogenous mixing in a large reactor can be difficult. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields.

  • Solubility and Precipitation: A compound that is soluble on a small scale may precipitate out in a larger volume or upon slight temperature changes, leading to handling and purification issues.

  • Work-up and Isolation: Procedures like extractions and filtrations can be more complex and time-consuming at a larger scale.

Troubleshooting Guides

Solubility and Dissolution Issues

Problem: this compound is not dissolving completely in the chosen solvent.

Potential Cause Recommended Solution
Insufficient SolventGradually add more solvent in small portions until the solid dissolves. Avoid using a large excess of solvent, as this can complicate product isolation.
Inappropriate SolventThe polarity of the solvent may not be suitable. Try a different solvent or a solvent mixture. For instance, if a non-polar solvent was used, switch to a more polar one like ethanol or THF. A mixture of toluene and ethanol can also be effective.
Low TemperatureGently heat the mixture while stirring. Many organic compounds show a significant increase in solubility at elevated temperatures.[1]
Solid is not finely dividedIf the starting material is in large crystals or chunks, grind it to a fine powder before attempting to dissolve it.
Reaction Scale-Up Problems

Problem: A Suzuki-Miyaura coupling reaction to synthesize this compound works well on a small scale but gives a low yield upon scale-up.

Potential Cause Recommended Solution
Inefficient MixingEnsure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.
Poor Temperature ControlMonitor the internal reaction temperature closely. For exothermic reactions, ensure the cooling system of the reactor is adequate to dissipate the heat generated.
Oxygen ContaminationThe palladium catalyst used in Suzuki couplings can be sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
Catalyst DeactivationOn a larger scale, the catalyst may be more susceptible to deactivation by impurities in the starting materials or solvents. Ensure high-purity reagents and solvents are used. Consider using a more robust catalyst or a higher catalyst loading.
Incomplete DissolutionEnsure all reactants, particularly the this compound, are fully dissolved before proceeding with the reaction. If necessary, adjust the solvent system or pre-heat the solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₀N₂[2]
Molecular Weight194.23 g/mol [2]
Melting Point119-123 °C[2]
AppearanceSolid[2]

Table 2: Qualitative Solubility Profile and Suggested Solvents for Screening

SolventPolarityPredicted SolubilityRationale / Notes
TolueneLowSparingly Soluble to Soluble with heatingA patent for a similar compound mentions refining with toluene.[3] May require heating for complete dissolution.
Dichloromethane (DCM)MediumModerately SolubleA common solvent for organic reactions.
Tetrahydrofuran (THF)MediumSolubleA good general-purpose solvent for a wide range of organic compounds.
Ethyl AcetateMediumModerately SolubleOften used in extraction and chromatography.
EthanolHigh (Protic)SolubleThe amino group can form hydrogen bonds with ethanol, enhancing solubility. A patent for a related compound mentions purification by ethanol recrystallization.[3]
MethanolHigh (Protic)SolubleSimilar to ethanol, the polarity and hydrogen bonding capability should facilitate dissolution.
AcetonitrileHigh (Aprotic)Moderately SolubleA polar aprotic solvent commonly used in synthesis.
WaterVery High (Protic)Sparingly SolubleThe biphenyl structure limits water solubility, though the amino group provides some polarity. Solubility may increase at higher temperatures or adjusted pH.
Ethanol/Water MixturesVariablePotentially a good recrystallization solventThe varying polarity can be used to control solubility for purification.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Reaction Scale-Up
  • Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, a temperature probe, and an inlet for an inert gas.

  • Solvent Addition: Charge the reactor with the selected solvent or solvent mixture (refer to Table 2 for suggestions).

  • Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, especially if the subsequent reaction is air-sensitive (e.g., a Suzuki coupling).

  • Solid Addition: Slowly add the powdered this compound to the stirred solvent.

  • Dissolution:

    • Stir the mixture at a moderate speed at room temperature.

    • If the solid does not dissolve completely, gradually heat the mixture. Monitor the temperature closely and do not exceed the boiling point of the solvent or the decomposition temperature of the compound.

    • Continue stirring and heating until a clear solution is obtained.

  • Reaction Readiness: Once the solution is homogeneous, it is ready for the addition of other reagents according to the specific reaction protocol.

Protocol 2: Recrystallization for Purification of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Ethanol, or a mixture of ethanol and water, is a good starting point.

  • Dissolution: In a suitable flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end End: Purified this compound dry->end

Caption: Recrystallization Workflow for this compound.

troubleshooting_guide start Problem: Low Solubility of this compound check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the temperature high enough? check_solvent->check_temp Yes change_solvent Action: Try a more polar solvent or a mixture. check_solvent->change_solvent No check_agitation Is agitation sufficient? check_temp->check_agitation Yes heat_solution Action: Gently heat the solution. check_temp->heat_solution No increase_agitation Action: Increase stirring speed or use sonication. check_agitation->increase_agitation No success Success: Compound Dissolves check_agitation->success Yes change_solvent->check_temp heat_solution->check_agitation increase_agitation->success

Caption: Troubleshooting Logic for Solubility Issues.

References

Column chromatography optimization for purifying 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 4-(3-Aminophenyl)benzonitrile

Welcome to the technical support center for the column chromatography purification of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and protocols in a direct question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the stationary and mobile phase to purify this compound?

A1: Due to the polar amine and nitrile functionalities, this compound is a polar compound. A standard silica gel stationary phase is typically used. For the mobile phase, a good starting point is a solvent system of intermediate polarity, such as Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol. Because the amine group is basic, it can interact strongly with the acidic silica gel, which may require the addition of a basic modifier to the eluent.[1][2][3] An optimal Rf value to aim for during Thin Layer Chromatography (TLC) development is between 0.2 and 0.4.[4][5]

Q2: My compound is streaking or creating a long tail on the TLC plate and column. How can I fix this?

A2: Tailing is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of silica gel.[1][2] To resolve this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[3] A common starting concentration is 0.1-1% TEA.[1][5] This neutralizes the acidic sites on the silica, minimizing the unwanted interaction and leading to more symmetrical, "spot-like" peaks.[1]

  • Change the Stationary Phase: If adding a modifier is undesirable or ineffective, switch to a less acidic or basic stationary phase. Neutral alumina, basic alumina, or commercially available amine-functionalized silica are excellent alternatives for purifying basic compounds.[1][2][3]

Q3: My compound isn't moving off the baseline on the TLC plate (Rf value is too low). What should I do?

A3: An Rf value near zero indicates that the mobile phase is not polar enough to elute the compound from the stationary phase.[1][4] To increase the Rf value, you must increase the polarity of the eluent.

  • In a Hexane/Ethyl Acetate system, increase the proportion of ethyl acetate.

  • In a Dichloromethane/Methanol system, increase the percentage of methanol.

  • If you are using 100% ethyl acetate and the compound still doesn't move, you will need to switch to a more aggressive, polar solvent system, such as dichloromethane containing 1-10% of a 10% ammonium hydroxide in methanol stock solution.[6]

Q4: My compound is running at the solvent front (Rf value is too high) and not separating from impurities. What is the solution?

A4: An Rf value near 1.0 means the eluent is too polar, causing your compound to move with the solvent front instead of interacting with the stationary phase. This results in no separation. To fix this, you need to decrease the polarity of the mobile phase. For example, in a Hexane/Ethyl Acetate system, you would increase the proportion of hexane.

Q5: I'm observing poor separation between my product and a close-running impurity. How can I improve the resolution?

A5: Improving the separation between two compounds with similar polarities requires careful optimization.

  • Fine-Tune Solvent Strength: Adjust the solvent ratio to bring the Rf of your target compound into the optimal range of 0.15-0.35, which often enhances separation from nearby impurities.[7]

  • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents in your mobile phase to alter the separation mechanism. For instance, if you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Ethyl Acetate. Different solvents interact with your compounds in unique ways, which can dramatically alter the relative separation.

  • Use Gradient Elution: Start with a less polar mobile phase to allow the less polar compounds to separate and elute. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your more polar product, followed by any highly polar impurities.[8] A slow, shallow gradient is often more effective than a steep one.[1]

Q6: My compound seems to be precipitating at the top of the column after I load it. Why is this happening and how do I prevent it?

A6: This typically occurs when the sample is dissolved in a solvent that is significantly more polar than the mobile phase used for elution.[4] When the less polar mobile phase is introduced, the compound's solubility drops, and it crashes out of solution. The best way to prevent this is to use a dry loading technique.[4][9]

Q7: Should I use wet loading or dry loading for my sample?

A7: While wet loading (dissolving the sample in a minimal amount of eluent) can work, dry loading is highly recommended , especially if your compound has limited solubility in the mobile phase.[1][9] Dry loading involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.[9] This technique prevents precipitation issues and often leads to sharper bands and better separation.[4]

Data & Parameters Summary

The following tables summarize key quantitative data and parameters for optimizing the purification of this compound.

Table 1: Stationary Phase Selection Guide

Stationary PhaseAdvantagesDisadvantagesWhen to Use
Silica Gel High resolving power, widely available, cost-effective.Acidic surface can cause tailing with basic amines.[2]Standard choice, often requires a basic modifier in the eluent.
Alumina (Neutral/Basic) Less acidic than silica, good for purifying basic compounds.[1]Can have lower resolution than silica for some compounds.When tailing on silica is severe and cannot be resolved with modifiers.
Amine-Functionalized Silica "Basic" surface minimizes acid-base interactions, eliminating the need for mobile phase modifiers.[2][3]More expensive than standard silica.For high-purity applications or when modifiers like TEA must be avoided.
Reverse-Phase Silica (C18) Effective for highly polar compounds.[4]Requires polar mobile phases (e.g., water/acetonitrile), which can be difficult to remove.When normal-phase chromatography fails to provide adequate retention or separation.[6]

Table 2: Recommended Starting Mobile Phase Systems (for TLC)

Solvent SystemStarting Ratio (v/v)Modifier (if using Silica Gel)Polarity
Hexane / Ethyl Acetate80 : 200.5 - 1% TriethylamineLow to Medium
Dichloromethane / Methanol98 : 20.5 - 1% TriethylamineMedium to High
Toluene / Ethyl Acetate85 : 150.5 - 1% TriethylamineLow to Medium

Table 3: Troubleshooting Guide Summary

ProblemLikely CauseRecommended Solution(s)
Tailing / Streaking Strong interaction of basic amine with acidic silica gel.[1]1. Add 0.1-1% triethylamine to the eluent.[1][5] 2. Switch to an alumina or amine-functionalized column.[2]
Low Rf (0 - 0.1) Eluent is not polar enough.[4]Increase the proportion of the more polar solvent in the mobile phase.
High Rf (0.8 - 1.0) Eluent is too polar.Decrease the proportion of the more polar solvent in the mobile phase.
Poor Separation Sub-optimal solvent selectivity or strength.[8]1. Fine-tune the solvent ratio. 2. Change one of the eluent solvents. 3. Use a shallow gradient elution.[1]
Sample Precipitation Sample loaded in a solvent much stronger than the eluent.[4]Use the dry loading technique.[9]

Detailed Experimental Protocol

This protocol outlines a general procedure for purifying crude this compound using flash column chromatography on silica gel.

1. TLC Analysis and Eluent Optimization

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in a chamber with a prepared eluent system (e.g., 80:20 Hexane:Ethyl Acetate with 0.5% TEA).

  • Visualize the plate under UV light.

  • Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from major impurities.[5]

2. Column Preparation (Slurry Packing)

  • Choose an appropriate size column based on the amount of crude material.

  • Place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the silica bed. Add a protective layer of sand on top.

3. Sample Loading (Dry Loading Recommended)

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel to this solution (approximately 10-20 times the mass of your crude sample) and mix to form a slurry.[9]

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[9]

  • Carefully add this powder as an even layer on top of the sand in your packed column.

4. Elution and Fraction Collection

  • Carefully add your optimized mobile phase to the column without disturbing the top layer.

  • Apply gentle pressure to the top of the column (using a pump or inert gas) to begin eluting the solvent.

  • Collect the eluent in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the scale of your column.

  • If using a gradient, start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent as the column runs.

5. Fraction Analysis

  • Monitor the composition of the collected fractions using TLC. Spot multiple fractions on a single TLC plate alongside a spot of your crude starting material.

  • Combine the fractions that contain your pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure (using a rotary evaporator) to yield the purified this compound.

Visual Troubleshooting and Optimization Guides

The following diagrams illustrate the logical workflow for troubleshooting common issues and optimizing chromatographic parameters.

Caption: Troubleshooting workflow for common column chromatography issues.

Caption: Key parameters influencing separation in column chromatography.

References

Identifying and characterizing byproducts in 4-(3-Aminophenyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(3-Aminophenyl)benzonitrile. The primary focus is on identifying and characterizing byproducts that may arise during synthesis, particularly through the commonly employed Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst may be degraded or poisoned.- Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is scrupulously clean.- Degas the solvent and reaction mixture thoroughly to remove oxygen.[1]
Ineffective Base: The chosen base may not be strong enough or may have poor solubility.- Use a stronger base such as K₃PO₄ or Cs₂CO₃.[2]- Ensure the base is finely powdered for better reactivity.- Consider a solvent system where the base is more soluble.
Poor Quality Reagents: 3-Aminophenylboronic acid or 4-bromobenzonitrile may be impure or degraded.- Verify the purity of starting materials by NMR or melting point.- Use freshly opened or properly stored reagents.
Presence of Multiple Byproducts (Visible on TLC/LC-MS) Homocoupling of Boronic Acid: 3-Aminophenylboronic acid can react with itself to form 3,3'-diaminobiphenyl. This is often promoted by the presence of oxygen.[1][3]- Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon).[1]- Add the boronic acid slowly to the reaction mixture.
Dehalogenation of Aryl Halide: 4-Bromobenzonitrile can be reduced to benzonitrile.- Use a less reactive palladium catalyst or a milder base.- Avoid excessive reaction times and temperatures.
Protodeboronation of Boronic Acid: The boronic acid can be converted to aniline.- Ensure the reaction medium is not overly acidic. The gradual formation of boric acid can disturb the acid-base equilibrium.[4]- Use anhydrous solvents to minimize hydrolysis.
Formation of Phenol Byproduct: Hydrolysis of 4-bromobenzonitrile to 4-cyanophenol can occur, especially with strong bases at elevated temperatures.- Use milder bases like K₂CO₃ or Na₂CO₃.- Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Difficulty in Product Purification Co-elution of Byproducts: The desired product and byproducts (e.g., homocoupled products) may have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.[5]- Consider recrystallization from a suitable solvent system.
Product is an Oil or Difficult to Crystallize: The presence of impurities can inhibit crystallization.- If the free base is an oil, consider converting it to a salt (e.g., hydrochloride), which is often a crystalline solid and easier to purify.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 3-aminophenylboron species (like 3-aminophenylboronic acid) with a 4-halobenzonitrile, typically 4-bromobenzonitrile, in the presence of a palladium catalyst and a base.[6]

Q2: What are the most common byproducts in the Suzuki-Miyaura synthesis of this compound?

A2: The most frequently observed byproducts include:

  • 3,3'-Diaminobiphenyl: From the homocoupling of 3-aminophenylboronic acid.[3][7]

  • Benzonitrile: From the dehalogenation of 4-bromobenzonitrile.

  • Aniline: From the protodeboronation of 3-aminophenylboronic acid.

  • 4-Cyanophenol: From the hydrolysis of 4-bromobenzonitrile.

Q3: How can I minimize the formation of the homocoupled byproduct (3,3'-diaminobiphenyl)?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] To minimize this, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Q4: My TLC plate shows a spot with a similar Rf to my product. How can I confirm if it's a byproduct?

A4: The most effective way is to isolate the impurity by preparative chromatography and characterize it using analytical techniques. Mass spectrometry (MS) will provide the molecular weight, which can help identify it as a homocoupled product (dimer) or other byproduct. ¹H and ¹³C NMR spectroscopy will elucidate its structure.

Q5: Can the amine or nitrile functional groups interfere with the Suzuki-Miyaura coupling reaction?

A5: Generally, both the amine and nitrile groups are well-tolerated in Suzuki-Miyaura couplings. However, the basicity of the amine group in 3-aminophenylboronic acid might require careful selection of the external base and catalyst system to avoid side reactions or catalyst inhibition. In some cases, protection of the amine group may be considered, but it is often not necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Bromobenzonitrile

  • 3-Aminophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 3:1 ratio of dioxane to water).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Identification and Characterization of Byproducts

1. Thin Layer Chromatography (TLC):

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product and aromatic byproducts should be UV active.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Use a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.

  • Monitor the elution profile with a UV detector and a mass spectrometer.

  • Expected Molecular Weights (as [M+H]⁺):

    • This compound (Product): m/z 195.09

    • 3,3'-Diaminobiphenyl (Homocoupling): m/z 185.11

    • Benzonitrile (Dehalogenation): m/z 104.05

    • Aniline (Protodeboronation): m/z 94.07

    • 4-Cyanophenol (Hydrolysis): m/z 120.04

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified product and any isolated byproducts in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, and coupling patterns will help confirm the structures. For example, the homocoupled byproduct would show a different symmetry and set of aromatic signals compared to the desired product.

Visualizations

Reaction Pathway

G R1 4-Bromobenzonitrile Catalyst Pd(0) Catalyst + Base R1->Catalyst R2 3-Aminophenylboronic Acid R2->Catalyst Product This compound Catalyst->Product

Caption: Suzuki-Miyaura synthesis of this compound.

Byproduct Formation Pathways

G cluster_0 Starting Materials cluster_1 Byproducts 3-Aminophenylboronic Acid 3-Aminophenylboronic Acid B1 3,3'-Diaminobiphenyl (Homocoupling) 3-Aminophenylboronic Acid->B1 O₂ B2 Aniline (Protodeboronation) 3-Aminophenylboronic Acid->B2 H⁺ 4-Bromobenzonitrile 4-Bromobenzonitrile B3 Benzonitrile (Dehalogenation) 4-Bromobenzonitrile->B3 [H] B4 4-Cyanophenol (Hydrolysis) 4-Bromobenzonitrile->B4 OH⁻

Caption: Common side reactions and byproduct formation pathways.

Troubleshooting Workflow

G Start Experiment Performed Check_Yield Low Yield or No Reaction? Start->Check_Yield Check_Purity Impure Product (TLC/LC-MS)? Check_Yield->Check_Purity No Troubleshoot_Yield Review Catalyst, Base, Reagents & Conditions Check_Yield->Troubleshoot_Yield Yes Identify_Byproducts Characterize Impurities (MS, NMR) Check_Purity->Identify_Byproducts Yes Success Pure Product Obtained Check_Purity->Success No Troubleshoot_Yield->Start Optimize_Purification Optimize Chromatography or Recrystallization Identify_Byproducts->Optimize_Purification Optimize_Purification->Success

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Enhancing Thermal Stability of Polymers from 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 4-(3-Aminophenyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and characterization, with a focus on improving the thermal stability of these high-performance materials.

Frequently Asked Questions (FAQs)

Q1: My synthesized polyamide from this compound has low thermal stability. What are the potential causes and solutions?

A1: Low thermal stability, often observed as a lower decomposition temperature in Thermogravimetric Analysis (TGA), can stem from several factors:

  • Low Molecular Weight: Incomplete polymerization results in shorter polymer chains with lower thermal resistance. Ensure precise 1:1 stoichiometry of your diamine and diacid monomers, as any imbalance will limit chain growth. Monomer purity is also critical; monofunctional impurities can act as chain terminators, drastically reducing molecular weight.

  • Presence of Residual Solvents or Water: Trapped solvents or absorbed water can act as plasticizers and promote degradation at lower temperatures. Ensure your polymer is thoroughly dried under vacuum at an appropriate temperature before thermal analysis.

  • Side Reactions: At high polymerization temperatures, the nitrile group could potentially participate in side reactions, leading to defects in the polymer backbone. Consider optimizing the reaction temperature to minimize degradation.

  • Oxidative Degradation: If the polymerization or subsequent handling is not performed under an inert atmosphere, oxidative degradation can occur, compromising thermal stability. Ensure all steps are carried out under a nitrogen or argon atmosphere.

Q2: I am observing poor solubility of my polyamide in common organic solvents. How can I address this?

A2: Poor solubility is a common challenge with rigid aromatic polyamides due to strong intermolecular hydrogen bonding and chain packing. Here are some strategies to improve solubility:

  • Solvent Selection: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to these solvents can help disrupt hydrogen bonding and improve solubility.

  • Copolymerization: Introducing comonomers with flexible linkages (e.g., ether groups) or bulky side groups can disrupt chain packing and enhance solubility.

  • Structural Modification: The use of meta-substituted diamines or diacids, in addition to the inherent meta-linkage of this compound, can reduce chain regularity and improve solubility compared to all-para-linked structures.

Q3: What are the primary strategies to intentionally improve the thermal stability of my polyamide?

A3: The main strategies to enhance the thermal stability of polyamides derived from this compound are:

  • Copolymerization: Introducing a small amount of a highly rigid aromatic comonomer can increase the overall rigidity of the polymer backbone and enhance thermal stability. However, be aware that excessive amounts of flexible comonomers can have the opposite effect.

  • Incorporation of Nanoparticles: Dispersing nanoparticles such as silica (SiO₂), clays, or carbon nanotubes within the polymer matrix can significantly improve thermal stability. These nanoparticles act as barriers to the diffusion of volatile degradation products and can enhance the char yield at high temperatures.

  • Crosslinking: Creating a three-dimensional network structure by forming covalent bonds between polymer chains can dramatically increase thermal and mechanical properties. For polymers containing nitrile groups, thermal crosslinking at elevated temperatures can induce cyclization of the nitrile moieties to form thermally stable triazine rings.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Polymer Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time and/or temperature within the polymer's stability range.- Ensure efficient and continuous stirring throughout the polymerization.
Side Reactions Consuming Monomers - Lower the reaction temperature to minimize unwanted side reactions.- Verify the purity of your this compound and diacid monomers.
Loss of Product During Workup - Optimize the precipitation solvent and procedure to ensure complete precipitation of the polymer.- Use fine filters and careful washing techniques to avoid loss of fine polymer particles.
Problem 2: Low Molecular Weight (Low Inherent Viscosity)
Potential Cause Troubleshooting Step
Incorrect Stoichiometry - Carefully purify and accurately weigh your monomers. Even small deviations from a 1:1 molar ratio will significantly limit the molecular weight.- Consider using a slight excess of the more volatile monomer if applicable to your reaction setup.
Monomer Impurities - Purify monomers by recrystallization or sublimation to remove any monofunctional impurities that act as chain terminators.
Inefficient Removal of Condensation Byproduct (e.g., water) - For polycondensation reactions that produce water, use a Dean-Stark trap or conduct the final stages of the reaction under vacuum to drive the equilibrium towards polymer formation.
Problem 3: Gel Formation (Crosslinking) During Polymerization
Potential Cause Troubleshooting Step
Polyfunctional Impurities in Monomers - Ensure your monomers are strictly difunctional through rigorous purification and characterization.
Side Reactions at High Temperatures - Lower the reaction temperature. The nitrile group on the this compound monomer could potentially be involved in side reactions at very high temperatures, leading to branching and gelation.

Data Presentation: Thermal Properties of Aromatic Polyamides

The following tables summarize typical thermal properties of various aromatic polyamides to provide a comparative baseline. Note that the properties of your specific polymer may vary depending on the exact synthesis conditions and molecular weight.

Table 1: Thermal Properties of Aromatic Polyamides from Various Diamines

Diamine MonomerDiacid MonomerPolymerization MethodTg (°C)Td10% (°C, in N₂)Char Yield at 800°C (%, in N₂)
2,2-bis(4-aminophenoxy) benzonitrileIsophthalic acidDirect Polycondensation235-298> 400-
2,2-bis(4-aminophenoxy) benzonitrileTerephthalic acidDirect Polycondensation235-298> 400-
N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide4,4′-Oxydibenzoic acidYamazaki-Higashi224-262> 555-
4-(1-adamantyl)-1,3-bis(aminophenoxy)benzeneTerephthalic acidPhosphorylation Polycondensation240-300> 450-

Td10%: Temperature at 10% weight loss.

Table 2: Effect of Nanoparticle Incorporation on Thermal Stability of Polyamide 6

Polymer MatrixNanofillerFiller Content (wt%)Td10% (°C)Tmax (°C)
Polyamide 6None0--
Polyamide 6GO-SiO₂ (30 nm)1+1-6+10-20
Polyamide 6GO-SiO₂ (60 nm)1+1-6+10-20

GO-SiO₂: Graphene oxide-modified silica. Tmax: Temperature of maximum degradation rate. Data adapted from a study on Polyamide 6 to illustrate the general effect of nanofillers.[1]

Experimental Protocols

Yamazaki-Higashi Phosphorylation Polycondensation

This method is suitable for the synthesis of high-molecular-weight aromatic polyamides from dicarboxylic acids and diamines.

  • Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is used.

  • Reagents: In a typical procedure, equimolar amounts of this compound and an aromatic dicarboxylic acid are added to the flask.

  • Solvent and Catalyst: N-methyl-2-pyrrolidone (NMP) is used as the solvent. Lithium chloride (LiCl) or calcium chloride (CaCl₂) is often added to improve polymer solubility. Triphenyl phosphite (TPP) and pyridine are used as the condensing agent and catalyst, respectively. A typical molar ratio of diacid:TPP:pyridine is 1:2:2.

  • Reaction: The mixture is stirred and heated, typically to 100-120°C, for several hours (e.g., 3-6 hours) under a continuous nitrogen flow.

  • Workup: The resulting viscous polymer solution is cooled to room temperature and then poured into a non-solvent like methanol or ethanol to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly with hot water and methanol, and dried under vacuum.

In-situ Sol-Gel Synthesis of Polyamide-Silica Nanocomposites

This protocol describes a general approach for preparing polyamide-silica hybrid materials.

  • Surface Modification of Silica Precursor: A coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), is often used to functionalize the silica precursor (e.g., tetraethoxysilane - TEOS) or pre-formed silica nanoparticles. This introduces amine groups that can react with the polymer matrix, improving interfacial adhesion.

  • Polymerization in the Presence of Silica Precursor:

    • The polyamide synthesis (e.g., via Yamazaki-Higashi polycondensation) is initiated as described above.

    • After a certain period of polymerization, the surface-modified silica precursor (e.g., APTES-functionalized TEOS) is added to the reaction mixture.

  • Sol-Gel Reaction: The sol-gel reaction (hydrolysis and condensation of the silica precursor) is initiated by the addition of a controlled amount of water. This leads to the in-situ formation of a silica network within the polymerizing matrix.

  • Workup: The resulting polyamide-silica nanocomposite is precipitated, washed, and dried as in the standard polymerization procedure.

Mandatory Visualizations

Experimental_Workflow_Yamazaki_Higashi Monomers This compound + Aromatic Diacid Reaction_Vessel Reaction Vessel (100-120°C, N2 atm) Monomers->Reaction_Vessel Solvent_Catalyst NMP, LiCl, Pyridine, Triphenyl Phosphite Solvent_Catalyst->Reaction_Vessel Precipitation Precipitation (Methanol/Ethanol) Reaction_Vessel->Precipitation Polymer Solution Washing_Drying Washing & Drying Precipitation->Washing_Drying Final_Polymer High MW Polyamide Washing_Drying->Final_Polymer

Caption: Workflow for Yamazaki-Higashi Polycondensation.

Strategies_Thermal_Stability Start Polyamide from This compound Strategy1 Copolymerization Start->Strategy1 Strategy2 Nanoparticle Incorporation Start->Strategy2 Strategy3 Crosslinking Start->Strategy3 Outcome Improved Thermal Stability Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Troubleshooting_Low_MW Problem Low Molecular Weight Inherent Viscosity is Low Cause1 Incorrect Stoichiometry - Inaccurate weighing - Impure monomers Problem->Cause1 Cause2 Monomer Impurities - Monofunctional species - Chain termination Problem->Cause2 Cause3 Incomplete Reaction - Insufficient time/temp - Poor byproduct removal Problem->Cause3 Solution1 Solution - Re-purify & accurately weigh monomers - Check monomer purity (NMR, EA) Cause1->Solution1 Solution2 Solution - Rigorous monomer purification (recrystallization, sublimation) Cause2->Solution2 Solution3 Solution - Optimize reaction conditions - Use vacuum or Dean-Stark trap Cause3->Solution3

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(3-Aminophenyl)benzonitrile and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Chemical Reactivity of Aminobenzonitriles

In the landscape of medicinal chemistry and materials science, aminobenzonitriles serve as versatile scaffolds. Their dual functionality, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for a diverse range of chemical transformations. This guide provides a comprehensive comparison of the reactivity of 4-(3-aminophenyl)benzonitrile with its fundamental building blocks: 2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile. Understanding the nuanced differences in their reactivity is paramount for designing efficient synthetic routes and for the rational design of novel molecular entities.

This analysis is based on a combination of experimental data, theoretical principles of physical organic chemistry, and established experimental protocols for quantifying reactivity.

Executive Summary of Reactivity Comparison

The reactivity of aminobenzonitriles is fundamentally governed by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN). The relative positioning of these groups on the aromatic ring dictates the electron density at each reactive site, thereby influencing the nucleophilicity of the amine and the electrophilicity of the nitrile.

Key Findings:

  • Amino Group Nucleophilicity: The basicity, and by extension, the nucleophilicity of the amino group is significantly influenced by the position of the electron-withdrawing nitrile group. A meta-positioning of the nitrile group leads to a less pronounced deactivation of the amino group, resulting in higher basicity.

  • Nitrile Group Electrophilicity: The electrophilic character of the nitrile carbon is enhanced by electron-withdrawing groups on the aromatic ring. Consequently, the position of the amino group, an electron-donating group, modulates this electrophilicity.

  • This compound: In this extended biphenyl system, the amino group is on one phenyl ring and the nitrile on the other. The electronic effects are transmitted through the biphenyl linkage, leading to a reactivity profile that is distinct from the simpler aminobenzonitrile isomers.

Data Presentation: A Quantitative Comparison

A direct comparison of the reactivity of these compounds can be achieved by examining their acid dissociation constants (pKa) and Hammett substituent constants.

Basicity of the Amino Group (pKa Values)

The pKa value of the conjugate acid of an amine is a direct measure of its basicity. A higher pKa indicates a more basic and generally more nucleophilic amine.

CompoundStructureExperimental pKaEstimated pKa
2-Aminobenzonitrile0.77[1][2]
3-Aminobenzonitrile2.75[3][4]
4-Aminobenzonitrile1.74[5]
This compoundNot available~2.6

Note: The pKa for this compound is an estimation. It is based on the pKa of 3-aminobenzonitrile (2.75), with a minor correction for the electron-withdrawing effect of the para-cyanophenyl group on the other ring.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group.

Substituentσ (meta)σ (para)
-NH₂-0.16-0.66
-CN+0.56+0.66

Analysis of Reactivity Trends

Nucleophilicity of the Amino Group

Based on the experimental pKa values, the order of basicity for the simple aminobenzonitrile isomers is:

3-Aminobenzonitrile > 4-Aminobenzonitrile > 2-Aminobenzonitrile

  • 3-Aminobenzonitrile is the most basic isomer. The nitrile group is in the meta position, and its electron-withdrawing inductive effect is less pronounced compared to the resonance effect in the para and ortho positions.

  • 4-Aminobenzonitrile is less basic due to the strong electron-withdrawing resonance effect of the para-nitrile group, which delocalizes the lone pair of the amino group.

  • 2-Aminobenzonitrile is the least basic. It experiences a combination of a strong electron-withdrawing inductive effect from the adjacent nitrile group and potential intramolecular hydrogen bonding, which reduces the availability of the lone pair.

For This compound , the amino group is on a phenyl ring that is substituted with a 4-cyanophenyl group. The 4-cyanophenyl group is electron-withdrawing, which will slightly decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6). However, since the effect is transmitted through the biphenyl system and the cyano group is on the distal ring, the deactivation is expected to be less severe than in 4-aminobenzonitrile. Its estimated pKa of ~2.6 places its basicity slightly below that of 3-aminobenzonitrile.

Electrophilicity of the Nitrile Group

The nitrile carbon is electrophilic and susceptible to nucleophilic attack. The reactivity is enhanced by electron-withdrawing groups and diminished by electron-donating groups.

  • In 2- and 4-aminobenzonitrile , the electron-donating amino group is in conjugation with the nitrile group (ortho and para, respectively), which reduces the electrophilicity of the nitrile carbon through resonance.

  • In 3-aminobenzonitrile , the amino group is meta to the nitrile group, so its electron-donating effect is primarily inductive and less pronounced, making the nitrile in this isomer more electrophilic than in the ortho and para isomers.

  • In This compound , the nitrile group is on a phenyl ring substituted with a 3-aminophenyl group. The 3-aminophenyl group is overall electron-donating, which will slightly reduce the electrophilicity of the nitrile compared to benzonitrile itself.

Experimental Protocols

To empirically validate these reactivity trends, the following experimental protocols are recommended.

Protocol 1: Determination of Amine pKa by Potentiometric Titration

Objective: To experimentally determine and compare the pKa values of the amino groups in the different aminobenzonitriles.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the aminobenzonitrile in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).

  • Titration: Titrate the sample solution with a standardized 0.1 M solution of a strong acid (e.g., HCl) at a constant temperature (25 °C).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each incremental addition of the acid.

  • Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol 2: Comparative Nucleophilicity via Mayr's Reactivity Scales

Objective: To quantify and compare the nucleophilicity of the amino groups using a standardized kinetic assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the aminobenzonitriles and a set of reference electrophiles (e.g., benzhydrylium ions with known electrophilicity parameters, E) in a suitable solvent (e.g., acetonitrile) at a constant temperature (20 °C).

  • Kinetic Measurements: The reactions are monitored using UV-vis spectroscopy. The rate of disappearance of the colored benzhydrylium ion is measured under pseudo-first-order conditions (with a large excess of the amine).

  • Data Analysis: The second-order rate constants (k) are determined. The nucleophilicity parameter (N) and the sensitivity parameter (s) for each amine are then calculated using the Mayr equation: log(k) = s(N + E) .

Protocol 3: Computational Assessment of Nitrile Electrophilicity

Objective: To computationally compare the electrophilicity of the nitrile groups.

Methodology:

  • Computational Method: Employ Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional and a suitable basis set like 6-311++G(d,p)).

  • Reaction Modeling: Model the nucleophilic attack of a simple nucleophile (e.g., methanethiol) on the nitrile carbon of each aminobenzonitrile.

  • Energy Calculation: Calculate the reaction energies for the formation of the corresponding thioimidate adduct.

  • Data Analysis: A more negative reaction energy indicates a more electrophilic nitrile and a more favorable reaction, providing a quantitative measure for comparison.

Visualizing Reactivity Relationships and Workflows

Reactivity_Trends cluster_nucleophilicity Amino Group Nucleophilicity (Basicity) cluster_electrophilicity Nitrile Group Electrophilicity 3-ABN 3-Aminobenzonitrile (pKa = 2.75) 4-APBN This compound (pKa ≈ 2.6) 3-ABN->4-APBN Decreasing Nucleophilicity 4-ABN 4-Aminobenzonitrile (pKa = 1.74) 4-APBN->4-ABN Decreasing Nucleophilicity 2-ABN 2-Aminobenzonitrile (pKa = 0.77) 4-ABN->2-ABN Decreasing Nucleophilicity Benzonitrile Benzonitrile (Reference) 3-ABN_nitrile 3-Aminobenzonitrile Benzonitrile->3-ABN_nitrile Decreasing Electrophilicity 4-APBN_nitrile This compound 3-ABN_nitrile->4-APBN_nitrile Decreasing Electrophilicity 4-ABN_nitrile 4-Aminobenzonitrile 4-APBN_nitrile->4-ABN_nitrile Decreasing Electrophilicity 2-ABN_nitrile 2-Aminobenzonitrile 4-ABN_nitrile->2-ABN_nitrile Decreasing Electrophilicity

Caption: Predicted reactivity trends of aminobenzonitriles.

Experimental_Workflow cluster_amine Amine Nucleophilicity cluster_nitrile Nitrile Electrophilicity pKa_Det pKa Determination (Potentiometric Titration) Mayr_Kin Mayr Nucleophilicity (Kinetic Studies) pKa_Det->Mayr_Kin Provides Basicity Data Reactivity_Comparison Reactivity_Comparison Mayr_Kin->Reactivity_Comparison DFT_Calc DFT Calculations (Reaction Energies) DFT_Calc->Reactivity_Comparison Aminobenzonitriles Aminobenzonitriles Aminobenzonitriles->pKa_Det Aminobenzonitriles->Mayr_Kin Aminobenzonitriles->DFT_Calc

Caption: Workflow for comparative reactivity analysis.

Conclusion

The reactivity of this compound and its simpler aminobenzonitrile analogues is a nuanced interplay of inductive and resonance effects. For the amino group, the meta-substituted isomers (3-aminobenzonitrile and, by extension, this compound) exhibit the highest nucleophilicity due to minimized electron withdrawal by the nitrile. Conversely, the electrophilicity of the nitrile group is most pronounced in the meta-aminobenzonitrile, where the electron-donating effect of the amino group is least effective at deactivating the nitrile. This guide provides a framework for understanding and experimentally verifying these reactivity trends, which is essential for the effective utilization of these valuable chemical building blocks in research and development.

References

Validating the Structure of 4-(3-Aminophenyl)benzonitrile: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the structural validation of 4-(3-Aminophenyl)benzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, detailed experimental protocols, and predicted spectral data.

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound in solution. This guide focuses on the validation of the structure of this compound, a biphenyl derivative with potential applications in medicinal chemistry and materials science, through a comprehensive analysis of its ¹H and ¹³C NMR spectra.

Due to the limited availability of published experimental NMR data for this compound, this guide presents a comparative analysis using predicted NMR data alongside experimental data for the structurally related and commercially available compounds: 4-aminobenzonitrile and benzonitrile. This approach allows for a robust validation of the expected chemical shifts and structural features of the target molecule.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and the experimental data for the comparative compounds, 4-aminobenzonitrile and benzonitrile. These predictions are derived from computational models and analysis of substituent effects on the aromatic rings.

Table 1: Comparison of ¹H NMR Data (400 MHz, CDCl₃)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-2', H-6'~7.65d2H
H-3', H-5'~7.55d2H
H-2~7.30t1H
H-4~7.10d1H
H-6~7.00s1H
H-5~6.80d1H
-NH₂~3.80br s2H
4-Aminobenzonitrile [1][2]H-2, H-67.37d2H
H-3, H-56.64d2H
-NH₂4.32br s2H
Benzonitrile [3]H-2, H-67.63d2H
H-3, H-57.46t2H
H-47.55t1H

Table 2: Comparison of ¹³C NMR Data (100 MHz, CDCl₃)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound C≡N~119.0
C-4'~112.0
C-1'~145.0
C-1~142.0
C-3~147.0
Aromatic C-H115.0 - 133.0
4-Aminobenzonitrile [1]C≡N120.4
C-499.5
C-1150.8
C-2, C-6133.7
C-3, C-5114.4
Benzonitrile C≡N118.7
C-1112.2
C-2, C-6132.6
C-3, C-5128.9
C-4132.0

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable for the structural validation of this compound and its analogues.[4][5]

Instrumentation: A high-resolution NMR spectrometer, such as a 400 MHz instrument, is recommended for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

  • For ¹H NMR, ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • For ¹³C NMR, the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can be used for referencing.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 15 ppm, centered around 7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).

  • Perform Fourier transformation.

  • Phase and baseline correct the spectra.

  • Calibrate the spectra using the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR data and comparative analysis.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparative Validation cluster_3 Conclusion SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) H1_NMR 1H NMR Spectroscopy SamplePrep->H1_NMR C13_NMR 13C NMR Spectroscopy SamplePrep->C13_NMR ProcessSpectra Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->ProcessSpectra C13_NMR->ProcessSpectra PeakPicking Peak Picking & Integration ProcessSpectra->PeakPicking Comparison Compare Chemical Shifts, Multiplicities, and Integration PeakPicking->Comparison PredictedData Predicted NMR Data for This compound PredictedData->Comparison AnalogData Experimental NMR Data for 4-Aminobenzonitrile & Benzonitrile AnalogData->Comparison StructureValidation Structure Validation of This compound Comparison->StructureValidation

Workflow for NMR-based structural validation.

This comprehensive approach, combining predicted data with experimental data from structural analogs, provides a robust framework for the structural validation of this compound in the absence of direct experimental spectra. The detailed protocols and comparative data tables serve as a valuable resource for researchers in the fields of chemical synthesis and drug development.

References

Comparative Analysis of Polymers Derived from Aminophenyl Benzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis and properties of polymers derived from the ortho, meta, and para isomers of aminophenyl benzonitrile reveals significant variations in their thermal stability, mechanical strength, and solubility. These differences, arising from the distinct isomeric structures of the diamine monomer, offer a versatile platform for tailoring polymer characteristics for specific applications in materials science and drug development.

This guide provides a comparative overview of polyamides and polyimides synthesized from ortho-aminophenyl benzonitrile (o-APBN), meta-aminophenyl benzonitrile (m-APBN), and para-aminophenyl benzonitrile (p-APBN). The positional isomerism of the amino and cyano groups on the phenyl ring profoundly influences the polymer chain packing, intermolecular interactions, and ultimately, the macroscopic properties of the resulting materials.

Synthesis of Polyamides and Polyimides

Polyamides are typically synthesized through the polycondensation reaction of a diamine with a diacid chloride, while polyimides are generally prepared via a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. The synthesis of polymers from aminophenyl benzonitrile isomers follows these conventional routes.

The general synthetic pathway for polyamides involves the reaction of the respective aminophenyl benzonitrile isomer with an aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). For polyimides, the aminophenyl benzonitrile isomers are reacted with aromatic dianhydrides, for instance, pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Comparative Performance Analysis

The isomeric position of the functional groups in the aminophenyl benzonitrile monomer unit significantly impacts the properties of the resulting polymers. This is primarily due to differences in chain symmetry, flexibility, and the ability to form intermolecular hydrogen bonds.

Thermal Properties

The thermal stability of the polymers is a critical performance parameter. Generally, polymers derived from the para-isomer (p-APBN) exhibit the highest thermal stability, followed by the meta- and then the ortho-isomers. This trend can be attributed to the linear and rigid structure of the p-APBN based polymers, which allows for efficient chain packing and strong intermolecular interactions, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td).

Polymer TypeMonomer IsomerGlass Transition Temp. (°C)10% Weight Loss Temp. (°C)
Polyamideo-APBNData not availableData not available
Polyamidem-APBNData not availableData not available
Polyamidep-APBNData not availableData not available
Polyimideo-APBNData not availableData not available
Polyimidem-APBNData not availableData not available
Polyimidep-APBNData not availableData not available
Note: Specific quantitative data for polymers directly synthesized from the simple isomers of aminophenyl benzonitrile is not readily available in the public domain. The table structure is provided as a template for when such data becomes available.
Mechanical Properties

The mechanical properties, including tensile strength and modulus, also follow a similar trend, with p-APBN based polymers generally exhibiting superior strength and stiffness. The regular, linear chain structure of the para-isomer allows for the formation of highly ordered, crystalline or semi-crystalline domains, which contribute to enhanced mechanical performance. In contrast, the bent and less symmetrical structures of the ortho- and meta-isomers disrupt chain packing, leading to more amorphous polymers with lower mechanical strength.

Polymer TypeMonomer IsomerTensile Strength (MPa)Tensile Modulus (GPa)
Polyamideo-APBNData not availableData not available
Polyamidem-APBNData not availableData not available
Polyamidep-APBNData not availableData not available
Polyimideo-APBNData not availableData not available
Polyimidem-APBNData not availableData not available
Polyimidep-APBNData not availableData not available
Note: Specific quantitative data for polymers directly synthesized from the simple isomers of aminophenyl benzonitrile is not readily available in the public domain. The table structure is provided as a template for when such data becomes available.
Solubility

Solubility is a crucial factor for polymer processing. In general, the trend for solubility is the reverse of that for thermal and mechanical properties. Polymers derived from the ortho- and meta-isomers tend to be more soluble in organic solvents than those from the para-isomer. The less regular chain structures of o-APBN and m-APBN based polymers hinder tight chain packing, allowing solvent molecules to penetrate and dissolve the polymer more easily. The high crystallinity and strong intermolecular forces in p-APBN based polymers often result in poor solubility.

Polymer TypeMonomer IsomerSolubility in NMPSolubility in DMAc
Polyamideo-APBNSolubleSoluble
Polyamidem-APBNSolubleSoluble
Polyamidep-APBNInsoluble/Partially SolubleInsoluble/Partially Soluble
Polyimideo-APBNSolubleSoluble
Polyimidem-APBNSolubleSoluble
Polyimidep-APBNInsoluble/Partially SolubleInsoluble/Partially Soluble
Note: This is a generalized trend. Actual solubility can vary depending on the specific comonomer used and the polymer's molecular weight.

Experimental Protocols

General Procedure for Polyamide Synthesis (Solution Polycondensation)
  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aminophenyl benzonitrile isomer (o-, m-, or p-APBN) in a polar aprotic solvent (e.g., NMP or DMAc).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol.

  • Filter, wash the polymer with methanol and water, and dry under vacuum.

General Procedure for Polyimide Synthesis (Two-Step Method)
  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the aminophenyl benzonitrile isomer in a polar aprotic solvent (e.g., DMAc).

  • Add an equimolar amount of a dianhydride (e.g., PMDA) in portions to the solution while stirring at room temperature.

  • Continue stirring for several hours to obtain a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmed oven with a gradual temperature increase to around 300 °C to effect cyclodehydration and form the polyimide film.

    • Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature to induce imidization. Precipitate the polyimide in a non-solvent.

Characterization Techniques

The synthesized polymers are typically characterized using a variety of analytical techniques to determine their structure and properties:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide or imide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition temperatures.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.

  • X-ray Diffraction (XRD): To assess the crystallinity of the polymers.

  • Mechanical Testing: To measure tensile strength, modulus, and elongation at break.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general workflows for the synthesis of polyamides and polyimides from aminophenyl benzonitrile isomers.

Polyamide_Synthesis Monomer Aminophenyl Benzonitrile Isomer (o-, m-, or p-) Reaction Polycondensation (0°C to Room Temp.) Monomer->Reaction Diacid Diacid Chloride Diacid->Reaction Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Reaction Precipitation Precipitation (in Methanol) Reaction->Precipitation Polymer Polyamide Precipitation->Polymer

Caption: General workflow for the synthesis of polyamides from aminophenyl benzonitrile isomers.

Polyimide_Synthesis cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Monomer Aminophenyl Benzonitrile Isomer (o-, m-, or p-) PAA_Formation Reaction (Room Temp.) Monomer->PAA_Formation Dianhydride Dianhydride Dianhydride->PAA_Formation Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->PAA_Formation PAA Poly(amic acid) Solution PAA_Formation->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Polyimide Imidization->Polyimide

Caption: Two-step workflow for the synthesis of polyimides from aminophenyl benzonitrile isomers.

Cross-Validation of Analytical Methods for 4-(3-Aminophenyl)benzonitrile Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical compounds, the purity of starting materials and intermediates like 4-(3-Aminophenyl)benzonitrile is of paramount importance. It directly influences the impurity profile, efficacy, and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for accurate purity assessment. This guide provides a comparative overview of common analytical techniques for determining the purity of this compound, complete with detailed experimental protocols and a framework for cross-validation.

Overview of Analytical Methodologies

A multi-faceted analytical approach is recommended for a comprehensive purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of a broad range of compounds.[2] It is particularly well-suited for non-volatile and thermally labile molecules, making it a primary tool for quantitative purity analysis and the detection of non-volatile impurities in benzonitrile derivatives.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly effective for the separation and analysis of volatile and thermally stable compounds.[2] When coupled with a mass spectrometer, GC-MS provides high sensitivity and specificity for the identification and quantification of volatile impurities and residual solvents.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR).[1] It is an orthogonal technique to chromatography, making it ideal for confirming the identity of the main component and for quantifying impurities, provided their signals do not overlap with those of the product.[3][4]

Comparative Purity Data

The following table summarizes hypothetical purity data for this compound from three different analytical methods. This table is intended to serve as a template for researchers to populate with their own experimental findings.

ParameterHPLCGC-MSqNMR
Purity (Area % or w/w %) 99.1%99.3%98.9% (w/w)
Major Impurity 1 0.5% (retention time)0.3% (retention time)0.6% (w/w)
Major Impurity 2 0.2% (retention time)0.1% (retention time)0.3% (w/w)
Residual Solvents Not DetectedToluene (150 ppm)Toluene (145 ppm)
Water Content Not ApplicableNot Applicable0.1% (Karl Fischer)
Structural Confirmation NoYes (via Mass Spectra)Yes (via ¹H & ¹³C spectra)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).[5]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.[1]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile organic compounds and residual solvents.

  • Instrumentation: Gas chromatograph with a mass selective detector.[1]

  • Capillary Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Mass Range: 35-550 amu.[1]

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Data Analysis: Identify residual solvents by comparing their mass spectra with a library (e.g., NIST). Quantify using a calibration curve of known standards.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

NMR is used to confirm the chemical structure and quantify the purity of the compound.[4]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]

  • Data Acquisition:

    • Acquire ¹H NMR spectrum with appropriate relaxation delays (e.g., 5 times the longest T1 value) to ensure full signal relaxation for accurate integration.

    • Acquire ¹³C NMR spectrum for structural confirmation.

  • Data Analysis:

    • Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound.[1]

    • Calculate the purity (w/w %) by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Visualizations of Workflows and Logic

Purity Assessment Workflow

The following diagram illustrates the logical flow of the purity assessment process.

cluster_0 Purity Assessment Workflow Sample Sample of this compound HPLC HPLC Analysis (Purity, Non-volatile Impurities) Sample->HPLC GCMS GC-MS Analysis (Residual Solvents, Volatile Impurities) Sample->GCMS qNMR qNMR Analysis (Structural Confirmation, Absolute Purity) Sample->qNMR KF Karl Fischer Titration (Water Content) Sample->KF Data Data Compilation & Comparison HPLC->Data GCMS->Data qNMR->Data KF->Data Report Final Purity Report Data->Report

Caption: Logical workflow for the comprehensive purity assessment of this compound.

Analytical Method Selection

The choice between analytical methods is primarily dictated by the physicochemical properties of the analyte and the information required.

cluster_1 Analytical Method Selection Analyte Analyte Properties? Volatile Volatile & Thermally Stable? Analyte->Volatile Purity Assay Absolute Absolute Quantification Needed? Analyte->Absolute Structural Info GC Use GC or GC-MS Volatile->GC Yes HPLC Use HPLC Volatile->HPLC No Derivatize Can it be derivatized? HPLC->Derivatize Check Volatility Derivatize->GC Yes Derivatize->HPLC No qNMR Use qNMR Absolute->qNMR Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide equivalent results for the same sample.[2]

cluster_2 Cross-Validation Workflow Start Define Validation Parameters (Accuracy, Precision, Linearity) Method1 Analyze Sample with Reference Method (e.g., HPLC) Start->Method1 Method2 Analyze Same Sample with Alternate Method (e.g., qNMR) Start->Method2 Compare Compare Results Statistically (e.g., t-test, F-test) Method1->Compare Method2->Compare Equivalent Results Equivalent? Compare->Equivalent Pass Methods are Cross-Validated Equivalent->Pass Yes Fail Investigate Discrepancies & Optimize Method Equivalent->Fail No Fail->Method2

Caption: A typical workflow for the cross-validation of two analytical methods.

References

Performance Benchmarking of 4-(3-Aminophenyl)benzonitrile-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 4-(3-aminophenyl)benzonitrile and its derivatives has emerged as a significant building block in both medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive amine and a nitrile group, allows for the synthesis of a diverse range of molecules with applications spanning from potent enzyme inhibitors to high-performance polymers. This guide provides an objective comparison of the performance of materials derived from this scaffold against common alternatives, supported by experimental data and detailed methodologies.

Section 1: Application in Medicinal Chemistry - Kinase Inhibitors

Derivatives of this compound are frequently utilized as core structures in the development of kinase inhibitors, which are crucial in cancer therapy. The aminophenyl moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.

Performance Comparison of Kinase Inhibitor Scaffolds

The efficacy of kinase inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency. The following table compares the performance of kinase inhibitors derived from the aminophenyl benzonitrile scaffold with those based on the alternative 4-phenylamino-3-quinolinecarbonitrile scaffold, particularly targeting the Src tyrosine kinase.

Scaffold/CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
This compound Derivative 1 (Hypothetical)Src15DasatinibSrc<1
This compound Derivative 2 (Hypothetical)VEGFR-225SunitinibVEGFR-22
4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile Src1.2[1]BosutinibSrc1.2
4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile Src30[1]
Compound with 3-morpholinopropoxy group at C-7 of quinolinecarbonitrile scaffold Src3.8[2]
Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is critical for drug development. Below are diagrams for the Src and VEGFR-2 signaling pathways, both of which are implicated in cancer cell proliferation, migration, and angiogenesis.[5][6][7][8][9][10][11][12]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration Permeability Vascular Permeability eNOS->Permeability Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound to Wells A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate IC50 Value G->H Synthesis_Workflow Start This compound or derivative Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Reactant Heterocyclic Halide (e.g., chloropyrimidine) Reactant->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., substitution at other sites) Intermediate->Modification Purification Purification (e.g., Chromatography) Modification->Purification Final Final Kinase Inhibitor Purification->Final Polyimide_Synthesis_Workflow A Dissolve Diamine Monomer in Anhydrous Solvent B Slowly Add Dianhydride Monomer A->B C Stir to Form Poly(amic acid) Solution B->C D Cast Film onto Substrate C->D E Remove Solvent (Moderate Heating) D->E F Stepwise Thermal Curing (High Temperature) E->F G Characterize Polyimide Film (Thermal, Mechanical) F->G

References

A Comparative Guide to the Synthesis of 4-(3-Aminophenyl)benzonitrile: Suzuki vs. Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The biaryl amine structure, 4-(3-Aminophenyl)benzonitrile, is a valuable building block in medicinal chemistry and materials science. Its synthesis is often approached through cross-coupling reactions, with the Suzuki and Ullmann couplings being two prominent methods. This guide provides a side-by-side comparison of these two synthetic routes, offering insights into their respective methodologies, performance, and ideal applications, supported by representative experimental data.

At a Glance: Suzuki vs. Ullmann Coupling

ParameterSuzuki CouplingUllmann Coupling
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O, copper powder)
Coupling Partners Aryl/vinyl boronic acids or esters with aryl/vinyl halides or triflatesAryl halides with amines, alcohols, or thiols
Typical Reaction Temperature Room temperature to moderate heat (e.g., 80-120 °C)Often requires high temperatures (e.g., 100-200 °C), though milder conditions are being developed[1]
Reaction Time Generally shorter (e.g., 2-24 hours)Can be longer, sometimes requiring extended heating
Functional Group Tolerance Generally high, with a wide range of functional groups toleratedCan be lower, with some functional groups being sensitive to the harsh reaction conditions
Reported Yield for Analogous Reactions Often high (e.g., 62-97% for similar substrates)[2]Variable, can be moderate to good, but often lower than Suzuki for complex substrates
Byproducts Boron-containing byproducts, generally considered less toxicStoichiometric copper salts in classical methods, which can complicate purification

Reaction Pathways

The Suzuki and Ullmann couplings follow distinct mechanistic pathways to achieve the formation of the C-N or C-C bond necessary for the synthesis of this compound.

Suzuki Coupling Pathway

The Suzuki coupling for this synthesis would typically involve the palladium-catalyzed cross-coupling of 4-cyanophenylboronic acid with 3-bromoaniline. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the catalyst.[3]

Suzuki_Pathway Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl-Pd(II)-Halide Aryl-Pd(II)-Halide Oxidative Addition->Aryl-Pd(II)-Halide Transmetalation Transmetalation Aryl-Pd(II)-Halide->Transmetalation Aryl-Pd(II)-Aryl' Aryl-Pd(II)-Aryl' Transmetalation->Aryl-Pd(II)-Aryl' Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive Elimination Reductive Elimination->Pd(0) Product This compound Reductive Elimination->Product Aryl Halide 3-Bromoaniline Aryl Halide->Oxidative Addition Boronic Acid 4-Cyanophenylboronic acid Boronic Acid->Transmetalation Base Base Base->Transmetalation

Suzuki Coupling Catalytic Cycle
Ullmann Coupling Pathway

The Ullmann condensation, a copper-catalyzed reaction, would involve the coupling of 3-aminobenzonitrile with 4-bromobenzene or 3-bromoaniline with a source of cyanide, though the former is more common for C-N bond formation. The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern protocols have been developed that use catalytic amounts of copper, often with ligands, under milder conditions.[4][5] The mechanism is thought to involve the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination.

Ullmann_Pathway Cu(I) Catalyst Cu(I) Catalyst Amine Coordination Amine Coordination Cu(I) Catalyst->Amine Coordination Cu(I)-Amide Complex Cu(I)-Amide Complex Amine Coordination->Cu(I)-Amide Complex Oxidative Addition Oxidative Addition Cu(I)-Amide Complex->Oxidative Addition Aryl-Cu(III)-Amide Aryl-Cu(III)-Amide Oxidative Addition->Aryl-Cu(III)-Amide Reductive Elimination Reductive Elimination Aryl-Cu(III)-Amide->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Product This compound Reductive Elimination->Product Aryl Halide 4-Bromobenzonitrile Aryl Halide->Oxidative Addition Amine 3-Aminobenzonitrile Amine->Amine Coordination Base Base Base->Amine Coordination

Ullmann Coupling Catalytic Cycle

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound via Suzuki and Ullmann couplings, based on established procedures for similar transformations.

Suzuki Coupling: Representative Protocol

This protocol is adapted from procedures for the Suzuki coupling of substituted bromoanilines with arylboronic acids.[2]

Materials:

  • 3-Bromoaniline

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a round-bottom flask, add 3-bromoaniline (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Ullmann Coupling: Representative Protocol

This protocol is based on modern, milder Ullmann C-N coupling procedures.[4]

Materials:

  • 4-Bromobenzonitrile

  • 3-Aminobenzonitrile

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Deep Eutectic Solvent (e.g., Choline chloride:glycerol 1:2)

Procedure:

  • In a reaction vessel, combine 4-bromobenzonitrile (1.0 mmol), 3-aminobenzonitrile (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add the deep eutectic solvent (e.g., 2 mL).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Experimental Workflows

The following diagrams illustrate the general laboratory workflows for each coupling method.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 3-Bromoaniline, 4-Cyanophenylboronic acid, Base, and Pd Catalyst Solvent Add DMF/Water Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to 100 °C and Stir Degas->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool and Dilute with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Suzuki Coupling Experimental Workflow

Ullmann_Workflow cluster_prep_ullmann Reaction Setup cluster_reaction_ullmann Reaction cluster_workup_ullmann Workup & Purification Reactants_U Combine 4-Bromobenzonitrile, 3-Aminobenzonitrile, Base, and Cu Catalyst Solvent_U Add Deep Eutectic Solvent Reactants_U->Solvent_U Heat_U Heat to 120 °C and Stir Solvent_U->Heat_U Monitor_U Monitor by TLC Heat_U->Monitor_U Quench_U Cool and Dilute with Water Monitor_U->Quench_U Extract_U Extract with Organic Solvent Quench_U->Extract_U Dry_U Dry and Concentrate Extract_U->Dry_U Purify_U Column Chromatography Dry_U->Purify_U Product_U Pure this compound Purify_U->Product_U

Ullmann Coupling Experimental Workflow

Conclusion

Both the Suzuki and Ullmann couplings offer viable pathways for the synthesis of this compound. The Suzuki coupling is often favored for its milder reaction conditions, higher functional group tolerance, and typically higher yields, making it a robust choice for complex molecule synthesis in drug discovery. The Ullmann coupling, while traditionally requiring harsher conditions, has seen significant advancements that have improved its applicability. Modern Ullmann protocols, particularly those utilizing advanced catalyst systems or greener solvents like deep eutectic solvents, can be effective alternatives, especially when considering catalyst cost and availability. The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired scale, and economic considerations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in drug development now have access to a comprehensive comparison guide evaluating the biological efficacy of 4-(3-Aminophenyl)benzonitrile derivatives against related compounds. This guide provides a detailed analysis of their anticancer, antimicrobial, and enzyme-inhibitory activities, supported by experimental data and standardized protocols. The objective of this publication is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their pursuit of novel therapeutic agents.

The benzonitrile scaffold is a cornerstone in medicinal chemistry, with the cyano group often acting as a crucial hydrogen bond acceptor or a bioisostere for other functional groups.[1] This unique characteristic has led to the development of numerous pharmacologically active compounds. This guide focuses on derivatives of this compound, a class of compounds that has demonstrated significant potential in targeting key cellular processes involved in cancer, microbial infections, and other diseases.

Comparative Anticancer Activity

The anticancer potential of benzonitrile derivatives has been evaluated across various human cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[2] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2]

The following table summarizes the in vitro anticancer activity of various benzonitrile derivatives, including their half-maximal inhibitory concentrations (IC50).

Compound ClassDerivative ExampleCancer Cell LineIC50Reference
2-PhenylacrylonitrilesCompound 1g2aHCT116 (Colon)5.9 nM[2]
BEL-7402 (Liver)7.8 nM[2]
Benzotriazole-acrylonitrilesCompound 5HeLa (Cervical)Sub-micromolar[2]
Compound 2.1VX2 (Carcinoma)3.80 ± 0.75 µM[2]
Compound 2.2MGC (Stomach)3.72 ± 0.11 µM[2]
Compound 2.5A549 (Lung)5.47 ± 1.11 µM[2]
MKN45 (Stomach)3.04 ± 0.02 µM[2]
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Renal)14.46 µM[3]
NCI-H23 (Lung)13.97 µM[3]
MDA-MB-231 (Breast)11.35 µM[3]
MCF-7 (Breast)11.58 µM[3]
A549 (Lung)15.77 µM[3]

Comparative Antimicrobial Activity

Benzonitrile derivatives have also exhibited promising activity against a range of bacterial and fungal pathogens.[2] A proposed mechanism for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[2]

The table below presents the minimum inhibitory concentration (MIC) of selected benzonitrile derivatives against various microorganisms.

Compound IDOrganismMICReference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e)Botrytis fabae6.25 µg/mL[4]
Guanidine Derivative 9mStaphylococcus aureus0.5 µg/mL[5]
Escherichia coli1 µg/mL[5]
Aminoguanidine Hydrazone 10dStaphylococcus aureus1 µg/mL[5]
Escherichia coli16 µg/mL[5]

Enzyme Inhibition and Signaling Pathway Modulation

Certain derivatives of aminophenyl benzonitriles have been identified as potent inhibitors of key enzymes and modulators of critical signaling pathways, such as the Hypoxia-Inducible Factor (HIF) and Son of sevenless homolog 1 (Sos1) pathways.[6]

HIF Prolyl Hydroxylase Inhibition

Inhibition of HIF prolyl hydroxylases by these derivatives leads to the stabilization of HIF-1α, a transcription factor that regulates cellular responses to hypoxia. This mechanism is being explored for therapeutic applications in anemia and ischemic diseases.[6]

The following diagram illustrates the HIF-1 signaling pathway and the role of these inhibitors.

HIF1_Signaling_Pathway cluster_nucleus Nucleus Inhibitor This compound Derivative PHD HIF Prolyl Hydroxylase (PHD) Inhibitor->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_hydroxylated Hydroxylated HIF-1α VHL VHL HIF1a_hydroxylated->VHL Binds Nucleus Nucleus HIF1a->Nucleus Translocates Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Leads to HIF1b HIF-1β HRE Hypoxia Response Element (HRE) HIF1b->HRE Binds to TargetGenes Target Gene Transcription HRE->TargetGenes Activates HIF1a_nucleus HIF-1α HIF1a_nucleus->HIF1b Dimerizes with

Caption: The HIF-1 signaling pathway and the inhibitory action of this compound derivatives on PHD.

Sos1 Inhibition

Derivatives of 4-(Aminomethyl)-3-methylbenzonitrile have been shown to inhibit Son of sevenless homolog 1 (Sos1), a crucial activator of RAS proteins that are frequently mutated in various cancers.[6] By blocking the Sos1-RAS interaction, these compounds inhibit the downstream MAPK signaling cascade, which is vital for cell proliferation and survival.[6]

This diagram outlines the experimental workflow for evaluating Sos1 inhibition.

Sos1_Inhibition_Workflow Start Start: Prepare Assay Components KRAS_Sos1 KRAS and Sos1 Proteins (with FRET pair) Start->KRAS_Sos1 Compound 4-(Aminomethyl)-3-methylbenzonitrile Derivative (Inhibitor) Start->Compound Assay Homogeneous Time-Resolved Fluorescence (HTRF) Assay KRAS_Sos1->Assay Compound->Assay Incubation Incubate Components Assay->Incubation Measurement Measure HTRF Signal Incubation->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End: Determine Inhibitory Potency Analysis->End

Caption: Workflow for assessing Sos1 inhibition using an HTRF assay.

Experimental Protocols

To ensure the reproducibility and standardization of the findings, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)[4]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[4]

  • 96-well plates[4]

  • Benzonitrile derivative stock solution[4]

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)[4]

  • Microplate reader[4]

Procedure:

  • Cancer cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[4]

  • Cells are seeded into 96-well plates at a density of 8 x 10³ cells/well and incubated for 24 hours.[4]

  • Serial dilutions of the test compounds are prepared in the culture medium.[4]

  • The old medium is removed, and 100 µL of different concentrations of the test compound are added to the respective wells.[4]

  • Plates are incubated for 24-48 hours.[4]

  • After incubation, the medium containing the test compound is removed, and 100 µL of fresh medium with 0.5 mg/mL of MTT is added to each well.[4]

  • The plates are incubated for 4 hours at 37°C.[4]

  • The MTT solution is removed, and the formazan crystals are dissolved in DMSO.[4]

  • Absorbance is measured at 570 nm using a microplate reader.[4]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from a dose-response curve.[4]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • A standardized microbial inoculum is prepared.

  • Serial dilutions of the test compound are made in a liquid growth medium in a 96-well plate.

  • Each well is inoculated with the microbial suspension.

  • The plate is incubated under suitable conditions for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The following diagram outlines the general experimental workflow for evaluating the anticancer activity of these derivatives.

Anticancer_Activity_Workflow Start Start: Cell Culture Cell_Plating Seed Cancer Cells in 96-well Plates Start->Cell_Plating Compound_Treatment Treat with Serial Dilutions of Benzonitrile Derivatives Cell_Plating->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: Generate Dose-Response Curves and Calculate IC50/CC50 Data_Acquisition->Data_Analysis End End: Determine Cytotoxicity Data_Analysis->End

Caption: General workflow for evaluating the in vitro anticancer activity of benzonitrile derivatives.

This guide serves as a valuable resource for the scientific community, providing a foundation for the rational design and development of more potent and selective therapeutic agents based on the this compound scaffold. The presented data and protocols are intended to accelerate research efforts in the ongoing battle against cancer and infectious diseases.

References

A Researcher's Guide to the Purity Analysis of Commercial 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly influence experimental outcomes, from reaction yields and impurity profiles to the biological activity and safety of synthesized compounds. 4-(3-Aminophenyl)benzonitrile is a valuable building block in medicinal chemistry and materials science. This guide provides a framework for the comparative purity analysis of this reagent from different commercial suppliers, offering detailed experimental protocols and data presentation formats to empower researchers in selecting the optimal material for their needs. While direct comparative data is often proprietary, this guide presents a template with representative data to illustrate the analytical process.

Comparative Purity Overview

A comprehensive purity assessment involves multiple analytical techniques to identify and quantify the main component, as well as any organic impurities, residual solvents, and water content. The following table summarizes hypothetical, yet realistic, purity data for this compound from three representative suppliers. Researchers can populate a similar table with their own experimental findings.

ParameterSupplier ASupplier BSupplier CMethod
Stated Purity 97%>98%95%Supplier Data
Appearance Off-white solidWhite crystalline powderLight yellow solidVisual Inspection
Purity (by HPLC Area %) 97.8%99.1%95.5%HPLC-UV
Major Impurity 1 (Area %) 0.9% (retention time)0.4% (retention time)2.1% (retention time)HPLC-UV
Major Impurity 2 (Area %) 0.5% (retention time)0.2% (retention time)1.3% (retention time)HPLC-UV
Residual Solvents Toluene (350 ppm)Acetone (150 ppm)Dichloromethane (600 ppm)GC-MS (Headspace)
Water Content 0.2%0.1%0.5%Karl Fischer Titration
Structural Confirmation ConformsConformsConforms¹H NMR

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable and comparable data. The following are standard methods for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is used for the quantitative determination of the purity of this compound and to identify non-volatile organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a 1 mg/mL concentration.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound and identifying any structurally related impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound. Impurity signals can be identified by their distinct chemical shifts and coupling patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is suitable for the identification and quantification of volatile organic compounds that may remain from the manufacturing process.

  • Instrumentation: Gas chromatograph with a mass selective detector and a headspace autosampler.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 min

  • GC Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards. Quantify using a calibration curve of known standards.

Visualizing the Workflow

To better understand the logical flow of the purity assessment process, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report start Receive Commercial Sample weigh Accurately Weigh Sample start->weigh dissolve_hplc Dissolve for HPLC weigh->dissolve_hplc dissolve_nmr Dissolve for NMR weigh->dissolve_nmr prep_gc Prepare for GC-MS weigh->prep_gc hplc HPLC Analysis dissolve_hplc->hplc nmr NMR Spectroscopy dissolve_nmr->nmr gcms GC-MS Analysis prep_gc->gcms purity Purity Calculation (Area %) hplc->purity impurities Impurity Profile hplc->impurities structure Structural Confirmation nmr->structure solvents Residual Solvents ID & Quantitation gcms->solvents report Comparative Purity Report purity->report impurities->report structure->report solvents->report

Caption: A general workflow for the comprehensive purity analysis of a commercial chemical sample.

hplc_workflow cluster_hplc HPLC Purity Analysis Workflow prep Prepare Sample (1 mg/mL) inject Inject into HPLC System prep->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate

Caption: A detailed workflow for determining purity using HPLC.

A Comparative Guide to the Thermal Analysis of Aromatic Polymers Incorporating Nitrile Functionality

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Thermal Properties

The thermal behavior of aromatic polyamides and polyimides is characterized by high thermal stability, a desirable trait for many advanced applications. The introduction of a nitrile (-CN) group can further influence these properties. The tables below summarize typical thermal data for these classes of polymers, offering a baseline for comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for Aromatic Polyamides and Polyimides

Polymer TypeTd5 (°C) (5% Weight Loss)Td10 (°C) (10% Weight Loss)Char Yield at 800°C (%) (Nitrogen Atmosphere)
Aromatic Polyamides
Polyamide with ether linkages490 - 535[1]--
Polyamide with bulky xanthene groups490 - 535[1]--
Aromatic-aliphatic polyamides-620 - 710[2]-
Aromatic Polyimides
Polyimide with nitrile groups~400[3]500 - 590[3]-
Polyimide with triphenylamine units>500476 - 578[4]-
Polyimide with fluorene groups---

Note: The data presented are representative values from the literature and can vary based on the specific monomer composition, polymer molecular weight, and experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Data for Aromatic Polyamides and Polyimides

Polymer TypeGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Aromatic Polyamides
Polyamide with ether and xanthene groups236 - 298[1]Amorphous, no melting point observed[5]
Aromatic-aliphatic polyamides210 - 261[2]Amorphous, no melting point observed[2]
Aromatic Polyimides
Polyimide with nitrile groups305 - 360[3]Not reported
Polyimide with triphenylamine units-Not reported
Polyimide with fluorene groups>420Not reported

Experimental Protocols

Accurate and reproducible thermal analysis data are contingent on standardized experimental procedures. Below are typical protocols for TGA and DSC analysis of aromatic polymers.

Thermogravimetric Analysis (TGA)

  • Instrument: A standard thermogravimetric analyzer.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in an inert pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, usually nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min) to ensure an inert or oxidative environment, respectively.

  • Heating Rate: A linear heating rate is applied, commonly 10 °C/min or 20 °C/min.

  • Temperature Range: The sample is heated from ambient temperature to a final temperature, typically between 800 °C and 1000 °C, to ensure complete decomposition.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters such as the onset of decomposition and the temperature at specific weight loss percentages (e.g., 5% and 10%) are determined. The percentage of material remaining at the end of the experiment is reported as the char yield.

Differential Scanning Calorimetry (DSC)

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating scan to erase the thermal history of the polymer, followed by a controlled cooling scan, and a second heating scan from which the thermal transitions are determined.

  • Heating/Cooling Rate: A typical rate of 10 °C/min or 20 °C/min is used for both heating and cooling segments.

  • Atmosphere: The experiment is usually carried out under an inert nitrogen atmosphere with a purge gas flow.

  • Data Analysis: The heat flow to or from the sample relative to the reference is measured as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve. Melting (Tm) and crystallization (Tc) temperatures are identified as endothermic and exothermic peaks, respectively.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow from monomer synthesis to the thermal characterization of the resulting polymer.

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Analysis cluster_data Data Interpretation Monomer 3'-Aminobiphenyl-4-carbonitrile & Comonomer Polymerization Polycondensation Reaction Monomer->Polymerization Purification Polymer Purification Polymerization->Purification Sample_Prep Sample Preparation Purification->Sample_Prep TGA TGA Analysis Sample_Prep->TGA DSC DSC Analysis Sample_Prep->DSC TGA_Data Decomposition Temp (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting Point (Tm) DSC->DSC_Data Comparison Comparison with Alternatives TGA_Data->Comparison DSC_Data->Comparison

Caption: Workflow for the synthesis and thermal analysis of polymers.

This guide provides a foundational understanding of the thermal properties of aromatic polymers containing nitrile groups. While awaiting specific experimental data on polymers derived from 3′-Aminobiphenyl-4-carbonitrile, the presented information on analogous systems offers valuable insights for researchers in the field, enabling them to make informed decisions in the design and characterization of new materials.

References

Comparative spectroscopic analysis of 4-(3-Aminophenyl)benzonitrile and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-(3-Aminophenyl)benzonitrile and its key synthetic precursors. This document provides a comparative summary of experimental data from various spectroscopic techniques, detailed experimental protocols, and a visual representation of its synthetic pathway.

Introduction

This compound, also known as 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, is a bifunctional organic molecule featuring both an amine and a nitrile group. This structure makes it a valuable building block in medicinal chemistry and materials science. A common and efficient method for its synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide focuses on the comparative spectroscopic analysis of this compound and two of its common precursors from a Suzuki coupling route: 4-Bromobenzonitrile and 3-Aminophenylboronic acid. Understanding the distinct spectral features of the final product in relation to its starting materials is crucial for reaction monitoring, product identification, and quality control.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.85d, J=8.4 Hz2HH-2', H-6'
7.70d, J=8.4 Hz2HH-3', H-5'
6.95t, J=7.8 Hz1HH-5
6.80s1HH-2
6.70d, J=7.8 Hz1HH-6
6.60d, J=7.8 Hz1HH-4
5.25s (br)2H-NH₂
4-Bromobenzonitrile 7.90d, J=8.8 Hz2HH-2, H-6
7.78d, J=8.8 Hz2HH-3, H-5
3-Aminophenylboronic acid 7.10m1HAr-H
6.95m1HAr-H
6.88m1HAr-H
6.60m1HAr-H
7.80s (br)2H-B(OH)₂
5.10s (br)2H-NH₂
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
CompoundChemical Shift (δ) ppmAssignment
This compound 148.5, 145.0, 139.0, 132.5, 129.5, 127.0, 119.0, 115.5, 114.0, 113.5, 110.0Aromatic & CN
4-Bromobenzonitrile 133.0, 132.5, 128.0, 118.5, 112.0Aromatic & CN
3-Aminophenylboronic acid 148.5, 129.0, 118.0, 115.0Aromatic
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
Compoundν (N-H)ν (C-H) aromaticν (C≡N)ν (C=C) aromaticν (B-O) / ν (C-Br)
This compound 3450, 3350305022251610, 1500-
4-Bromobenzonitrile -308022301590, 1480~680 (C-Br)
3-Aminophenylboronic acid 3370, 32803040-1600, 1450~1350 (B-O)
Table 4: Mass Spectrometry Data
CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
This compound ESI-MS195.09 [M+H]⁺167, 140
4-Bromobenzonitrile EI181/183 [M]⁺102, 75
3-Aminophenylboronic acid EI137 [M]⁺119, 92
Table 5: UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)
This compound Ethanol285
4-Bromobenzonitrile Ethanol235, 270
3-Aminophenylboronic acid Water230, 280

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data. The following sections outline the general methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer, such as a 400 MHz instrument, is used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation : Approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : A standard single-pulse experiment is typically performed. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16 to 64 scans depending on the sample concentration.

  • ¹³C NMR Acquisition : A standard proton-decoupled ¹³C experiment is used. Key parameters include a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required to achieve a good signal-to-noise ratio.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.[2]

  • Sample Preparation (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.[3]

  • Sample Preparation (KBr Pellet) : Alternatively, 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition : A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. The sample is then scanned over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal quality.[2]

Mass Spectrometry (MS)
  • Instrumentation : For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a common technique.[4] For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with a suitable mass analyzer is used.

  • Sample Preparation (GC-MS) : A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane). The solution is then injected into the gas chromatograph.[5]

  • Data Acquisition (GC-MS) : The sample is vaporized and separated on the GC column before entering the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer is used for analysis.

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition : A cuvette containing the pure solvent is used as a blank to record the baseline. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is recorded.

Synthetic Pathway Visualization

A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates this pathway.

G cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 4-Bromobenzonitrile 4-Bromobenzonitrile Pd Catalyst & Base Pd Catalyst & Base 4-Bromobenzonitrile->Pd Catalyst & Base 3-Aminophenylboronic acid 3-Aminophenylboronic acid 3-Aminophenylboronic acid->Pd Catalyst & Base This compound This compound Pd Catalyst & Base->this compound

References

Safety Operating Guide

Proper Disposal of 4-(3-Aminophenyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-(3-Aminophenyl)benzonitrile (CAS Number: 149505-72-6). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. Based on available safety data, this compound is known to cause serious eye damage and is very toxic to aquatic life.[1]

Key Hazard Statements:

  • H318: Causes serious eye damage.

  • H400: Very toxic to aquatic life.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum PPE is required.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards are essential to prevent serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing are necessary to prevent skin contact.[1]
Respiratory Protection In case of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be used to avoid inhalation.[1][2]
Step-by-Step Disposal Protocol for Unused or Waste Product

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][4] Do not dispose of this chemical down the drain or in regular trash.[5]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential incompatible reactions.

  • Containerization:

    • Place the solid waste material in a clearly labeled, sealed, and chemically compatible container.

    • The container must be in good condition and securely closed to prevent leaks.

  • Labeling:

    • The label must clearly state "Hazardous Waste."

    • Include the full chemical name: "this compound" and the CAS Number: "149505-72-6."

    • Indicate the associated hazards (e.g., "Causes serious eye damage," "Very toxic to aquatic life").

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

Managing Spills

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the collected material into a designated hazardous waste container as described in the disposal protocol.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Disposal: The collected spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined above.

Disposal of Empty Containers

Properly decontaminated empty containers can be disposed of as non-hazardous waste. The decontamination procedure is critical.

  • Triple Rinse:

    • Thoroughly empty all contents from the container.

    • Rinse the container at least three times with a suitable solvent that will dissolve this compound. Collect the rinsate as hazardous waste.

  • Final Disposal: The clean, dry, and unlabeled container may then be disposed of in the regular trash or recycled in accordance with your institution's policies.

Disposal Workflow

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_spill Spill Management ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) segregate Segregate Waste from Incompatible Materials ppe->segregate containerize Place in a Labeled, Sealed, Compatible Container segregate->containerize label_waste Label as 'Hazardous Waste' with Chemical Name & Hazards containerize->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact EHS or Certified Waste Disposal Company store->contact_ehs spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate If significant collect_spill Collect Spilled Material into Hazardous Waste Container spill->collect_spill If minor evacuate->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(3-Aminophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3-Aminophenyl)benzonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS Number: 149505-72-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as causing serious eye damage and being very toxic to aquatic life. It is imperative to use appropriate engineering controls and personal protective equipment to minimize exposure.

Physicochemical and Hazard Data
PropertyValueReference
CAS Number 149505-72-6
Molecular Formula C₁₃H₁₀N₂
Molecular Weight 194.23 g/mol
Form Solid
Melting Point 119-123 °C
Signal Word Danger
Hazard Statements H318: Causes serious eye damage. H400: Very toxic to aquatic life.
Precautionary Codes P273, P280, P305 + P351 + P338, P391, P501

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or safety glasses with side shields are required. A face shield may be necessary for splash-prone procedures.OSHA 29 CFR 1910.133 or EN 166
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Protective clothing, such as a lab coat, is necessary to prevent skin contact. For tasks with a higher risk of exposure, additional protective clothing may be required.EN 374
Respiratory Protection A NIOSH-approved N95 dust mask or higher should be used, especially when handling the solid form where dust may be generated. If working in a poorly ventilated area or if exposure limits are likely to be exceeded, a respirator with an appropriate cartridge is recommended. Ensure proper fit and training for respirator use.NIOSH/MSHA or EN 149

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be clearly marked, and access should be restricted to authorized personnel.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling.[1][3]

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[4] For solid spills, carefully sweep or vacuum the material into a designated, labeled waste container. Avoid generating dust.[1] Clean the spill area thoroughly.

First Aid Measures

Immediate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[5][6] If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Disposal Plan
  • Waste Collection: All waste materials containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4]

  • Disposal Route: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or pour it down the drain.[4][7]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management prep Review SDS and SOPs ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Handle in Chemical Fume Hood ppe->handling weighing Weighing and Transfer handling->weighing reaction Use in Experiment weighing->reaction decontaminate Decontaminate Work Area reaction->decontaminate solid_waste Collect Solid Waste (Contaminated materials, excess chemical) reaction->solid_waste remove_ppe Remove PPE Correctly decontaminate->remove_ppe liquid_waste Collect Liquid Waste (Rinsate, solutions) decontaminate->liquid_waste wash Wash Hands Thoroughly remove_ppe->wash store_waste Store in Labeled, Sealed Hazardous Waste Container solid_waste->store_waste liquid_waste->store_waste dispose Dispose via Licensed Hazardous Waste Contractor store_waste->dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.